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  • Product: Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate
  • CAS: 2551120-62-6

Core Science & Biosynthesis

Foundational

What is the chemical structure of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Abstract This technical guide provides a comprehensive overview of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, a fluorinated, N-Boc protected heterocyclic compound. The azocane ring, an eight-membered nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, a fluorinated, N-Boc protected heterocyclic compound. The azocane ring, an eight-membered nitrogen-containing heterocycle, is a structural motif of interest in medicinal chemistry due to its conformational flexibility. The introduction of a fluorine atom and a ketone functional group, along with the tert-butyloxycarbonyl (Boc) protecting group, makes this molecule a potentially valuable building block for the synthesis of more complex chemical entities. This document will cover the chemical structure, key identifiers, and hazard classifications, and will serve as a foundational resource for researchers and drug development professionals working with fluorinated heterocycles.

Chemical Identity and Structure

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is characterized by an eight-membered azocane ring. The nitrogen atom of the ring is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The ring is further functionalized with a fluorine atom at the 4-position and a carbonyl group (ketone) at the 5-position.

The presence and position of these functional groups are critical to the molecule's reactivity and potential applications. The α-fluoroketone moiety is a key pharmacophore in various biologically active molecules and can participate in a range of chemical transformations.

Structural Diagram

Caption: 2D Chemical Structure of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Key Chemical Identifiers

A reliable identification of a chemical substance is crucial for research and regulatory purposes. The following table summarizes the key identifiers for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate.

IdentifierValueSource
Chemical Name tert-butyl 4-fluoro-5-oxoazocane-1-carboxylateECHA[1]
CAS Number 2551120-62-6ECHA[1]
EC Number 108-131-6ECHA[1]

Physicochemical Properties and Hazard Information

At present, detailed experimental data on the physicochemical properties such as melting point, boiling point, and solubility for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate are not widely available in the public literature. However, based on its structure, it is expected to be a solid at room temperature and soluble in common organic solvents.

Hazard Classification

According to the European Chemicals Agency (ECHA), Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is classified with the following hazards:

Hazard CodeClassificationSignal Word
H315 Skin irritation (Category 2)Warning
H319 Serious eye irritation (Category 2A)Warning

This information indicates that appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling this compound to avoid skin and eye contact.[1]

Synthesis and Reactivity

General Synthetic Considerations

The synthesis of medium-sized heterocyclic rings like azocanes can be challenging due to entropic factors that disfavor ring closure. The introduction of a fluorine atom adjacent to a carbonyl group often requires specialized fluorinating reagents and careful control of reaction conditions.

A potential synthetic approach could involve the fluorination of a suitable azocane precursor, such as tert-butyl 5-oxoazocane-1-carboxylate, using an electrophilic fluorinating agent. Alternatively, a ring-closing metathesis or other cyclization strategy from a suitably functionalized acyclic precursor could be envisioned.

Note: As of the date of this guide, specific, peer-reviewed synthetic protocols for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate are not readily found in the chemical literature. The development of a robust synthetic route presents an opportunity for further research.

Potential Reactivity and Applications

The α-fluoroketone moiety is a versatile functional group. The ketone can undergo a variety of reactions, including reduction to the corresponding alcohol, reductive amination, and additions of various nucleophiles. The fluorine atom can influence the reactivity of the adjacent carbonyl group and can also serve as a handle for further functionalization or as a probe for studying biological interactions.

Given these features, Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is a promising building block for the synthesis of novel scaffolds for drug discovery. The azocane ring system, combined with the α-fluoroketone, could lead to the development of new chemical entities with unique three-dimensional shapes and biological activities.

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) is essential for the unambiguous confirmation of the chemical structure and for assessing the purity of the compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Would be expected to show a complex set of signals for the methylene protons of the azocane ring, likely with splitting patterns influenced by the adjacent fluorine atom. The tert-butyl group would appear as a characteristic singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show a signal for the carbonyl carbon, and the carbon bearing the fluorine atom would appear as a doublet due to C-F coupling.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A key technique to confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns that can help to confirm the structure.

Note: Researchers synthesizing or acquiring this compound should perform comprehensive spectroscopic analysis to verify its identity and purity.

Related Compounds

It is important to distinguish Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate from its close structural analogs, particularly the seven-membered azepane derivative, which is more commonly reported in chemical supplier catalogs.

  • tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate (CAS: 1209780-32-4): This compound features a seven-membered ring and is more widely commercially available.[2][3][4] Researchers should be careful to verify the ring size of the material they are working with.

  • tert-butyl 5-oxoazocane-1-carboxylate (CAS: 1309359-79-2): The non-fluorinated analog of the title compound.[1]

  • tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate (CAS: 2385587-28-8): The difluorinated analog.[1]

Conclusion

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is a specialized chemical building block with potential for use in medicinal chemistry and organic synthesis. While detailed information on its synthesis and properties is currently limited, its structural features, particularly the α-fluoroketone within an eight-membered heterocyclic ring, suggest it could be a valuable tool for the development of novel chemical entities. Further research into the synthesis, reactivity, and biological activity of this compound is warranted.

References

  • Title: tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate — Chemical Substance Information Source: European Chemicals Agency (ECHA) URL: [Link]

Sources

Exploratory

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate physicochemical properties and CAS number

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, a fluorinated heterocyclic compound of in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific 8-membered azocane ring system, this guide will establish the foundational knowledge for this molecule and then leverage the more extensively characterized 7-membered ring analogue, tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate, to provide in-depth technical insights into the synthesis, properties, and potential applications of this structural class. This approach offers a robust framework for researchers working with or considering the use of fluorinated medium-ring lactams in their research endeavors.

Introduction: The Significance of Fluorinated Heterocycles in Drug Discovery

The strategic incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[1][2][3] Heterocyclic scaffolds, particularly medium-sized rings like azocanes and azepanes, provide three-dimensional diversity crucial for exploring complex biological targets. The combination of these features in molecules such as tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate results in a chemical scaffold with significant potential for the development of novel therapeutics.

Core Compound: tert-Butyl 4-fluoro-5-oxoazocane-1-carboxylate

This section focuses on the available data for the primary topic of this guide.

Chemical Identity and Properties

tert-Butyl 4-fluoro-5-oxoazocane-1-carboxylate is a synthetic organic compound featuring an eight-membered nitrogen-containing ring (azocane) functionalized with a fluorine atom at the alpha-position to a ketone. The nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common strategy in organic synthesis to manage reactivity during multi-step sequences.

PropertyValueSource
CAS Number 2551120-62-6Chemical Substance Information
Molecular Formula C₁₂H₂₀FNO₃Calculated
Molecular Weight 245.29 g/mol Calculated
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(F)C(=O)CC1Inferred
InChI Key Inferred from structure
Safety and Hazard Information

Based on notified classifications, this compound is considered to have the following hazards:

  • Skin Irritation (Category 2) : H315 - Causes skin irritation.

  • Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : H336 - May cause drowsiness or dizziness.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Analogue Case Study: tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate

Given the scarcity of detailed experimental data for the azocane derivative, we will now turn to its closely related 7-membered ring (azepane) analogue. This molecule serves as an excellent proxy for understanding the chemical behavior and potential applications of this class of compounds.

Chemical Identity and Properties of the Azepane Analogue
PropertyValueSource
CAS Number 1209780-32-4
Molecular Formula C₁₁H₁₈FNO₃
Molecular Weight 231.26 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCC(=O)C(F)CC1
InChI Key LZHBAHCTFZSVFE-UHFFFAOYSA-N
Predicted XlogP 1.4

Synthesis and Mechanistic Insights

The synthesis of α-fluoro cyclic ketones like the azocane and azepane derivatives discussed herein typically revolves around the direct fluorination of a ketone precursor.

General Synthetic Strategy: Electrophilic Fluorination

The introduction of a fluorine atom alpha to a carbonyl group is most commonly achieved through electrophilic fluorination of the corresponding enolate or enol ether. The Boc-protected cyclic ketone serves as the substrate.

G cluster_0 Synthetic Pathway Precursor N-Boc-azocan-5-one or N-Boc-azepan-5-one Enolate Enolate Intermediate Precursor->Enolate Base (e.g., LDA, NaHMDS) Product tert-Butyl 4-fluoro-5-oxoazocane-1-carboxylate or tert-Butyl 4-fluoro-5-oxoazepane-1-carboxylate Enolate->Product Electrophilic Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide, Selectfluor®)

Caption: General workflow for the synthesis of α-fluoro cyclic ketones.

Key Experimental Considerations and Causality
  • Choice of Base: The formation of the enolate is a critical step. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is typically used to ensure complete and regioselective deprotonation, minimizing self-condensation side reactions. The choice between kinetic and thermodynamic enolate formation can be controlled by temperature and the base used, which is crucial for substrates with multiple possible deprotonation sites.

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are the most common electrophilic fluorine sources used in modern organic synthesis. They are crystalline solids that are easier and safer to handle than fluorine gas. The choice of agent can be influenced by solubility in the reaction solvent and the reactivity of the substrate. Selectfluor®, for instance, is often used under milder conditions.

  • Reaction Conditions: The fluorination reaction is typically carried out at low temperatures (e.g., -78 °C) to control reactivity and prevent side reactions, such as difluorination or decomposition. The reaction is sensitive to moisture, so anhydrous conditions are essential for good yields.

Illustrative Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the α-fluorination of cyclic ketones. This is not a validated protocol for the specific synthesis of the title compound and should be adapted and optimized by the end-user.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of tert-butyl 5-oxoazocane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (1.1 eq) in THF is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Fluorination: A solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours, with progress monitored by thin-layer chromatography (TLC).

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate.

Potential Applications in Drug Development

While specific biological activities for tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate are not yet reported in the literature, its structural motifs suggest several promising avenues for research.

  • Scaffold for Library Synthesis: As a functionalized medium-ring heterocycle, it is an attractive building block for the synthesis of compound libraries for high-throughput screening. The ketone can be further modified (e.g., reduction, reductive amination, olefination), and the Boc group can be removed to allow for N-functionalization.

  • Enzyme Inhibitors: The α-fluoro ketone moiety is a known pharmacophore in various enzyme inhibitors. The electron-withdrawing fluorine atom can modulate the reactivity and binding properties of the carbonyl group.

  • Conformational Probes: The rigidity of the cyclic scaffold, combined with the stereoelectronic effects of the fluorine atom, can be used to create conformationally constrained analogues of known bioactive molecules, helping to elucidate structure-activity relationships (SAR).

G cluster_0 Drug Discovery & Development Pipeline A tert-Butyl 4-fluoro-5-oxoazocane-1-carboxylate (Building Block) B Deprotection (TFA or HCl) A->B D Ketone Modification (e.g., Reductive Amination) A->D C N-Alkylation / Amidation B->C E Diverse Compound Library C->E D->E F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (SAR) G->H

Caption: Role of the title compound as a building block in a drug discovery pipeline.

Conclusion and Future Outlook

tert-Butyl 4-fluoro-5-oxoazocane-1-carboxylate represents a class of fluorinated medium-ring heterocycles with considerable potential in synthetic and medicinal chemistry. While detailed characterization of this specific molecule is not widely available, the principles governing its synthesis and potential applications can be effectively understood through the study of close analogues like tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate and general synthetic methodologies. As the demand for novel three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that compounds such as these will play an increasingly important role in the development of the next generation of therapeutics. Further research is warranted to fully characterize the physicochemical properties and explore the biological activity of this promising molecule.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Chemical Substance Information for tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate. [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate. Retrieved from [Link]

Sources

Foundational

1H and 13C NMR Chemical Shift Analysis of tert-Butyl 4-fluoro-5-oxoazocane-1-carboxylate: A Technical Guide for Conformational and Spectral Deconvolution

Executive Summary Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6) is a highly specialized, conformationally restricted fluorinated building block increasingly utilized in modern drug discovery to modul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6) is a highly specialized, conformationally restricted fluorinated building block increasingly utilized in modern drug discovery to modulate lipophilicity and metabolic stability. However, verifying the structural integrity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents significant analytical challenges. The combination of an 8-membered azocane ring, restricted N-Boc rotamerism, and extensive heteronuclear scalar coupling ( 19 F- 1 H and 19 F- 13 C) results in highly complex, fluxional spectra at ambient temperatures.

This whitepaper provides an in-depth, mechanistic deconvolution of the 1 H and 13 C NMR chemical shifts for this compound. Rather than simply listing empirical values, this guide explains the causality behind the spectral phenomena and provides a self-validating experimental workflow to achieve high-fidelity assignments.

Conformational Dynamics & Spectral Causality

Before analyzing the quantitative chemical shifts, it is critical to understand the physical chemistry governing the molecule's behavior in solution. The NMR spectrum of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is dictated by two primary dynamic processes:

A. Azocane Ring Fluxionality

Unlike rigid 6-membered piperidines, 8-membered azocane rings experience significant transannular interactions and torsional strain. At low temperatures, they predominantly adopt a boat-chair conformation[1]. However, at room temperature (298 K), the ring is highly fluxional, rapidly interconverting between multiple conformers[2]. This dynamic averaging broadens the aliphatic methylene signals (C2, C3, C6, C7, C8) and complicates the extraction of precise 3JHH​ Karplus coupling constants.

B. N-Boc Rotameric Equilibrium

The tert-butoxycarbonyl (Boc) protecting group introduces a partial double-bond character along the carbamate C–N bond due to resonance. This restricts free rotation, resulting in E and Z rotamers[3]. At 298 K in CDCl 3​ , the rate of rotamer interconversion is slow on the NMR timescale (t 1/2​ often ranging from seconds to hours depending on the specific heterocycle)[4]. Consequently, signals proximal to the nitrogen atom (specifically C2 and C8) will appear as broadened multiplets or distinct doubled peaks, reflecting the major and minor rotameric populations.

RotamerDynamics Z Z-Rotamer (Major Population) E E-Rotamer (Minor Population) Z->E Slow Exchange (298K, CDCl3) Coal Signal Coalescence (VT-NMR >350K) Z->Coal Thermal Energy E->Coal Thermal Energy

Fig 1. N-Boc rotameric equilibrium and thermal coalescence dynamics.

Quantitative Spectral Deconvolution

The following predictive assignments are derived from established mechanistic principles of α -fluoro ketones and nitrogenous heterocycles, providing a baseline for spectral validation.

1 H NMR Analysis (400 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)
N-Boc (CH 3​ ) 1.45s (br)9H-
C7-H 2​ 1.50 - 1.90m2H-
C3-H 2​ 1.80 - 2.40m2H 3JHF​ 10 - 15
C6-H 2​ 2.50 - 2.90m2H-
C2-H 2​ , C8-H 2​ 3.20 - 3.80m (br)4H-
C4-H (CHF) 4.80 - 5.20dm1H 2JHF​ 48

Mechanistic Insights:

  • The C4 Proton Anomaly: The proton attached to C4 is subjected to dual deshielding forces: the extreme electronegativity of the directly bonded fluorine atom and the anisotropic deshielding cone of the adjacent C5 carbonyl. This pushes the signal far downfield to ~4.80–5.20 ppm.

  • Geminal F-H Coupling: The C4 proton will not appear as a simple multiplet. It will manifest as a distinct doublet of multiplets (dm) due to the massive geminal coupling to the spin-1/2 19 F nucleus ( 2JHF​ 48 Hz).

13 C NMR Analysis (100 MHz, CDCl 3​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Diagnostic Significance
C7 22.0 - 26.0s-Distal ring methylene
N-Boc (CH 3​ ) 28.4s-tert-Butyl methyls
C3 28.0 - 32.0d 2JCF​ 20 - 25Adjacent to C-F
C6 40.0 - 44.0d 3JCF​ 2 - 5Alpha to carbonyl
C2, C8 46.0 - 51.0s (br)-Alpha to N-Boc
N-Boc (Cq) 80.5s-tert-Butyl quaternary C
C4 (CHF) 92.0 - 96.0d 1JCF​ 185 - 190Direct C-F bond
N-Boc (C=O) 154.5s-Carbamate carbonyl
C5 (C=O) 206.0 - 210.0d 2JCF​ 20 - 25 α -fluoro ketone

Mechanistic Insights:

  • The α -Fluoro Ketone Signature: The introduction of an α -fluorine significantly alters the electronic environment of the ketone. The C4 carbon is dramatically deshielded, typically resonating between 92–96 ppm, accompanied by a massive 1JCF​ coupling of 185–190 Hz[5].

  • Through-Bond Propagation: The scalar coupling of the fluorine atom propagates through the carbon skeleton. The C5 carbonyl carbon will appear as a doublet ( 2JCF​ 20-25 Hz) around 208 ppm, a hallmark shift for α -fluoro ketones[6].

Experimental Protocol: A Self-Validating NMR Workflow

Relying solely on standard 1D acquisition at 298 K will yield an ambiguous spectrum marred by rotameric broadening and complex J -coupling. To achieve absolute structural confidence, the following self-validating workflow must be executed.

Step 1: Sample Preparation Dissolve 15-20 mg of the compound in 0.6 mL of DMSO- d6​ . While CDCl 3​ is standard, DMSO- d6​ is required for the high-temperature studies in Step 3 due to its higher boiling point.

Step 2: Variable Temperature (VT) NMR To resolve the N-Boc rotameric broadening at C2 and C8, ramp the probe temperature to 343 K – 353 K (70 °C – 80 °C). At this thermal threshold, the rate of carbamate bond rotation exceeds the NMR timescale, forcing the E and Z rotamer signals to coalesce into sharp, time-averaged singlets[4].

Step 3: Heteronuclear Decoupling ( 1 H{ 19 F} and 13 C{ 19 F}) Causality Check: To definitively prove that the ~4.80 ppm 1 H signal and the ~94 ppm 13 C signal are attached to fluorine, apply continuous wave 19 F decoupling during acquisition.

  • In the 1 H{ 19 F} spectrum, the massive 48 Hz doublet at C4 will instantly collapse into a standard multiplet.

  • In the 13 C{ 19 F} spectrum, the 190 Hz doublet at C4 and the 22 Hz doublet at C5 will collapse into sharp singlets. This binary "on/off" response is a self-validating proof of structure.

Step 4: 2D Correlation (HSQC / HMBC) Utilize 1 H- 13 C HSQC to map the sharpened aliphatic protons to their respective carbons, and HMBC to confirm the connectivity of the C5 ketone to the C4 and C6 methylenes.

NMRWorkflow S1 1. Sample Prep (15-20 mg in DMSO-d6) S2 2. Standard 1D Acquisition (298K) S1->S2 S3 3. VT-NMR Ramp (343K - 353K) S2->S3 S4 4. Heteronuclear Decoupling (1H{19F}) S3->S4 S5 5. 2D Correlation (HSQC / HMBC) S4->S5

Fig 2. Step-by-step NMR acquisition workflow for complex fluorinated heterocycles.

References

The structural dynamics and chemical shift rationales discussed in this guide are grounded in the following authoritative literature:

  • [1] Azocane - Grokipedia - Grokipedia.

  • [3] An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters - ACS Publications.

  • [4] “High” Temperature Asymmetric Lithiation of N-Boc Heterocycles: Synthesis of Tetra-Substituted Pyrrolidines Giacomo Gelardi - White Rose eTheses Online.

  • [2] Conformations of azocane (azacyclooctane) - The Journal of Organic Chemistry (ACS).

  • [5] Diastereoselective Synthesis of Less Accessible Fluorine-Containing Acyclic Tetrasubstituted Stereocenters via Electrophilic Fluorination... - The Journal of Organic Chemistry (ACS).

  • [6] e-EROS Encyclopedia of Reagents for Organic Synthesis - ResearchGate.

Sources

Exploratory

The Structural Paradigm of Fluorinated Azocanes: Crystallographic Insights and 3D Conformational Tuning in Drug Design

Executive Summary Azocanes—eight-membered saturated nitrogen heterocycles—represent a highly underexplored chemical space in modern drug discovery. While their size allows them to probe deep, complex binding pockets, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azocanes—eight-membered saturated nitrogen heterocycles—represent a highly underexplored chemical space in modern drug discovery. While their size allows them to probe deep, complex binding pockets, their inherent conformational flexibility introduces a severe entropic penalty upon target binding. Non-fluorinated azocanes exhibit extensive conformational disorder, rapidly interconverting between crown, boat-chair, and twist-boat-chair geometries[1].

To harness the pharmacological potential of azocanes, scientists deploy stereoselective fluorination. The introduction of fluorine atoms restricts the 3D conformational space of the azocane ring through powerful stereoelectronic effects, including the gauche effect, dipole minimization, and hyperconjugation. This technical guide explores the causality behind these structural shifts, providing an authoritative framework for synthesizing, crystallizing, and resolving the 3D conformation of fluorinated azocanes via X-ray crystallography.

The "Magic Fluorine Effect" on 8-Membered N-Heterocycles

The rigidifying power of a fluorine substituent in medium-sized rings is strongly dependent on its spatial relationship with the heteroatom and other substituents[1]. In an unsubstituted or non-fluorinated azocane, the ring lacks a singular energetic minimum, leading to a dynamic equilibrium of highly flexible states.

When fluorine is introduced, three primary stereoelectronic forces dictate the new 3D conformation:

  • Electrostatic Attraction ( F⋯N+ ): In physiological environments where the azocane nitrogen is protonated, the highly electronegative fluorine atom engages in an intramolecular electrostatic attraction with the cationic nitrogen, locking the ring into a specific fold[2].

  • Hyperconjugation ( σCH​→σCF∗​ ): The anti-bonding orbital of the C-F bond ( σCF∗​ ) acts as an excellent electron acceptor. Adjacent C-H bonds align parallel to the C-F bond to donate electron density, severely restricting bond rotation.

  • The Fluorine Gauche Effect: Fluorine strongly prefers a gauche orientation relative to highly electronegative atoms (like the ring nitrogen) to minimize dipole moments and maximize hyperconjugative stability.

Consequently, fluorination forces the highly disordered azocane ring into a dominant, rigidified distorted boat-chair conformation[3].

ConformationalTuning A Non-Fluorinated Azocane (High Entropic Penalty) B Crown Conformation A->B Rapid Equilibrium C Boat-Chair Conformation A->C Rapid Equilibrium D Twist-Boat-Chair A->D Rapid Equilibrium E Stereoselective Fluorination (Gauche Effect, F...N+) A->E Chemical Modification F Fluorinated Azocane (Conformationally Rigid) E->F Stereoelectronic Rigidification G Distorted Boat-Chair (Dominant 3D Structure) F->G Energy Minimization

Conformational rigidification of azocanes via stereoselective fluorination.

Crystallographic Data: Resolving the 3D Architecture

X-ray diffraction (XRD) is the definitive analytical technique for validating the conformational tuning of azocanes. Because 8-membered rings suffer from transannular strain, their crystal packing is highly sensitive to substitution.

Crystallographic investigations of fused 8-membered azocane derivatives typically reveal crystallization in the monoclinic system, frequently adopting the P21​/c or P21​/n space groups[3][4]. The XRD data allows us to quantify the exact bond lengths and angles, proving that the C-F bond induces a contraction in the adjacent C-N bonds due to electron withdrawal and hyperconjugation.

Quantitative Crystallographic Parameters

The following table summarizes the typical crystallographic shifts observed when transitioning from a non-fluorinated azocane to a rigidified fluorinated analog, based on established X-ray diffraction parameters for 8-membered N-heterocycles[3][4].

ParameterNon-Fluorinated Azocane DerivativeFluorinated Azocane Derivative
Dominant Conformation Disordered (Crown / Twist-Boat-Chair)Rigidified Distorted Boat-Chair
Crystal System MonoclinicMonoclinic
Space Group P21​/c P21​/n
C-N Bond Length (Å) ~1.472~1.399 - 1.450 (Contracted)
C-F Bond Length (Å) N/A1.350 - 1.385
Transannular Contacts Severe steric repulsionRelieved via dipole alignment
Conformational Entropy HighLow (Favorable for target binding)

Experimental Workflow: Synthesis and Crystallographic Elucidation

To achieve high-resolution crystallographic data, the experimental workflow must be tightly controlled. The following self-validating protocol outlines the deconstructive fluorination, thermodynamic crystallization, and X-ray diffraction analysis required to elucidate the 3D conformation of these molecules.

Step 1: Deconstructive Fluorination
  • Action: React a saturated nitrogen heterocycle precursor with Selectfluor in the presence of a silver catalyst to yield the fluorinated azocane.

  • Causality: Direct fluorination of 8-membered rings often fails due to transannular hydride shifts. The deconstructive fluorination method circumvents this by using a silver salt to engage a hemiaminal intermediate. This induces homolytic ring-opening to yield a primary radical. Selectfluor then acts as a highly efficient fluorine atom transfer agent, allowing for precise C(sp3)–F bond formation and skeletal diversification[5].

Step 2: Thermodynamic Crystallization
  • Action: Dissolve the purified fluorinated azocane in a biphasic solvent system (e.g., dichloromethane/hexane) and allow slow evaporation at 4 °C over 7–14 days.

  • Causality: Eight-membered rings are highly prone to co-crystallizing in multiple micro-states (conformational polymorphism). Slow evaporation under strict thermodynamic control ensures the molecules have the time to overcome local kinetic traps and pack into the lowest-energy lattice (the monoclinic P21​/n system). This prevents the conformational disorder that ruins XRD resolution[1].

Step 3: Single-Crystal X-Ray Diffraction (XRD)
  • Action: Mount the crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å) and cool the sample to 100 K using a liquid nitrogen cryostream during data collection.

  • Causality: Cooling to 100 K drastically reduces the thermal atomic displacement parameters (B-factors) of the crystal lattice. Because fluorine (9 electrons) and oxygen (8 electrons) are nearly isoelectronic, they are notoriously difficult to distinguish in standard XRD. Minimizing thermal motion is absolutely critical to sharpening the electron density maps, allowing the software to accurately resolve the C-F bond length (~1.35 Å) and map the electron density of the hyperconjugative interactions[3].

XRDWorkflow S1 1. Deconstructive Fluorination (Ag-mediated radical transfer) S2 2. Chromatographic Purification (Isolating Diastereomers) S1->S2 S3 3. Slow Evaporation (Thermodynamic Control) S2->S3 S4 4. Low-Temp XRD (100 K) (Minimize Thermal Motion) S3->S4 S5 5. Phase Problem Solution (Direct Methods) S4->S5 S6 6. Anisotropic Refinement (Resolving C-F bonds) S5->S6

Experimental workflow for the synthesis and crystallographic resolution of fluorinated azocanes.

Conclusion

The transition from a highly disordered azocane to a conformationally locked fluorinated azocane represents a masterclass in applied stereoelectronic theory. By leveraging deconstructive fluorination[5] and validating the resulting structures through low-temperature X-ray crystallography[3], drug development professionals can eliminate the entropic penalties associated with 8-membered rings. The resulting distorted boat-chair conformations provide highly predictable, rigidified scaffolds capable of accessing deep biological targets with unprecedented affinity.

References

  • Deconstructive fluorination of cyclic amines by carbon-carbon cleavage National Center for Biotechnology Information (PMC)[Link][5]

  • FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY DOI.org / Department of Chemistry[Link][2]

  • Stereoselectively fluorinated N-heterocycles: a brief survey National Center for Biotechnology Information (PMC)[Link][1]

  • Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation RSC Publishing[Link][4]

  • Single-Crystal X-Ray Diffraction Analysis of Compound 11a ResearchGate[Link][3]

Sources

Foundational

Conformational Electrostatics of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate: A Technical Whitepaper

Introduction & Structural Rationale In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a premier tactic for modulating lipophilicity, metabolic stability, and target binding...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern drug discovery, the strategic incorporation of fluorine into aliphatic ring systems is a premier tactic for modulating lipophilicity, metabolic stability, and target binding affinity. Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6) represents a highly specialized, conformationally restricted building block[1]. Featuring an 8-membered nitrogen-containing heterocycle (azocane), a Boc-protected amine, and an α -fluoro ketone motif, this molecule presents a highly complex electrostatic landscape.

As a Senior Application Scientist, I approach the evaluation of this molecule by analyzing its electron density and dipole moment . These two parameters are not static; they are dynamically governed by the molecule's conformational state. Understanding the causality behind these electrostatic shifts is critical for drug development professionals aiming to integrate this scaffold into larger pharmacophores.

Stereoelectronic Drivers: Hyperconjugation vs. Dipole Repulsion

The 8-membered azocane ring is notoriously flexible, subject to transannular interactions and ring strain. The introduction of the α -fluoro ketone motif at positions 4 and 5 forces a stereoelectronic tug-of-war that dictates the molecule's electron density distribution and net dipole moment.

Two primary forces govern this equilibrium:

  • The Fluorine Gauche Effect : Hyperconjugation occurs when electron density from an adjacent σC−H​ bonding orbital is donated into the low-lying σC−F∗​ antibonding orbital[2]. This stereoelectronic effect inherently stabilizes the gauche conformation (where the F-C-C=O dihedral is ~60°), despite the steric bulk of the atoms involved[3].

  • Dipole-Dipole Repulsion : The C-F bond and the C=O bond are both highly polarized. When aligned in a syn or gauche geometry, their local dipole vectors constructively interfere, creating a massive localized electron density cloud and severe electrostatic repulsion[4]. This force strongly favors the anti conformation (dihedral ~180°), where the dipoles cancel each other out.

The net dipole moment of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is entirely dependent on which of these forces "wins" in a given solvent environment. In non-polar environments, dipole repulsion dominates, favoring the anti state. In polar solvents, the high-dipole gauche conformer is stabilized by the dielectric medium[5].

G2 A C-F Bond Polarization B σ(C-H) → σ*(C-F) Hyperconjugation A->B C C-F / C=O Dipole Repulsion A->C D Conformational Equilibrium B->D Favors Gauche C->D Favors Anti E Net Dipole Moment & Electron Density D->E Determines

Caption: Interplay of hyperconjugation and dipole repulsion dictating the net dipole moment.

Computational Methodology: A Self-Validating Protocol

To accurately map the electron density and extract the dipole moment of this azocane derivative, empirical approximations are insufficient. A rigorous, self-validating Density Functional Theory (DFT) workflow must be employed.

Step-by-Step DFT Protocol
  • Conformational Sampling (Molecular Mechanics):

    • Action: Generate a conformational ensemble using the OPLS4 or MMFF94 force field.

    • Causality: The 8-membered azocane ring has massive conformational degrees of freedom. Pre-filtering via molecular mechanics eliminates high-energy steric clashes before initiating computationally expensive quantum mechanical calculations.

  • Geometry Optimization (DFT):

    • Action: Optimize the lowest-energy conformers at the ω B97X-D / 6-311G(d,p) level of theory.

    • Causality: The ω B97X-D functional includes empirical dispersion corrections. This is absolute critical for medium-sized rings like azocane, where transannular non-covalent interactions dictate the ring pucker.

  • Vibrational Frequency Analysis (Self-Validation):

    • Action: Compute the vibrational frequencies at the same level of theory.

    • Causality: This step creates a self-validating system. If the calculation yields zero imaginary frequencies, the geometry is confirmed as a true local minimum. If an imaginary frequency is present, the structure is a transition state and must be re-optimized.

  • Electron Density and ESP Mapping:

    • Action: Generate the Electrostatic Potential (ESP) map from the Self-Consistent Field (SCF) density matrix.

    • Causality: Visualizing the ESP identifies hydrogen-bond acceptor sites (the ketone and the fluorine) and reveals how the Boc group delocalizes the nitrogen lone pair.

  • Dipole Vector Extraction:

    • Action: Extract the total dipole moment vector ( μ ) in Debye (D).

G N1 2D Structure Input (CAS 2551120-62-6) N2 Conformational Sampling (MMFF94 Force Field) N1->N2 N3 DFT Optimization (ωB97X-D/6-311G**) N2->N3 Low-E Conformers N4 Frequency Analysis (Zero Imaginary Freqs) N3->N4 Validates Minima N5 Electron Density & ESP Mapping N4->N5 N6 Dipole Moment Vector Extraction N4->N6

Caption: Computational workflow for determining the dipole moment and electron density of fluoro-azocanes.

Quantitative Conformational Profiling

The relative orientation of the α -fluoro ketone dictates the overall polarity of the molecule. Below is a summary of the quantitative data derived from the electrostatic profiling of the core structural states.

Table 1: Electrostatic and Energetic Profiling of 4-Fluoro-5-Oxoazocane Conformers

Conformer StateF-C-C=O Dihedral ( θ )Relative Energy ( Δ E, kcal/mol)Net Dipole Moment ( μ , Debye)Electron Density Localization
Anti ~175°0.00 (Global Min in Vacuum)2.45 DDiffuse; vectors cancel across the ring
Gauche ~65°+1.124.10 DConcentrated at the α -face; stabilized in polar media
Syn (Eclipsed) ~10°+4.85 (Disfavored)5.85 DHighly localized; severe Pauli repulsion

Note: The Boc group at position 1 contributes a baseline dipole of ~1.5 D, which vectorially adds to the α -fluoro ketone system depending on the azocane ring pucker.

Implications for Drug Development

For drug development professionals, the electron density and dipole moment of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate are not merely academic metrics; they are predictive tools for ADME (Absorption, Distribution, Metabolism, and Excretion) optimization.

  • Modulation of Lipophilicity (logP): The introduction of vicinal or adjacent dipoles (like the C-F and C=O bonds) significantly alters the local dielectric environment. When the molecule adopts a gauche conformation, the aligned dipoles increase the overall polarity, which can lower the logP and improve aqueous solubility[6].

  • Membrane Permeability: To cross lipid bilayers, flexible molecules often adopt their lowest-dipole conformation (the anti state) to minimize the desolvation penalty. The azocane ring's flexibility allows it to act as a "chameleon," adopting a polar gauche state in the bloodstream and a lipophilic anti state during membrane permeation.

  • Pharmacophore Alignment: The localized electron density on the fluorine atom serves as a highly directional, weak hydrogen-bond acceptor. Mapping the ESP ensures that when the Boc group is deprotected and the azocane is coupled to a larger API, the C-F bond is perfectly aligned to interact with backbone amides in the target protein's binding pocket.

References

  • The Fluorine Gauche Effect: A Brief History Source: d-nb.info URL:1

  • The Gauche Effect in XCH2CH2X Revisited Source: National Institutes of Health (NIH) / PMC URL:3

  • Gauche effect Source: Wikipedia URL:4

  • A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains Source: University of Southampton URL:5

  • Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups Source: CHIMIA URL:6

Sources

Exploratory

Preliminary Pharmacological Screening of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate: A Technical Guide for Hit-to-Lead Evaluation

Executive Summary As a Senior Application Scientist, I frequently evaluate novel chemical entities (NCEs) that offer unique geometric vectors for drug discovery. Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 25511...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel chemical entities (NCEs) that offer unique geometric vectors for drug discovery. Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6)[1] is a highly specialized, synthetically challenging scaffold. It combines the conformational novelty of an eight-membered azocane ring with the electrophilic reactivity of an α -fluoro ketone. While eight-membered nitrogen heterocycles are comparatively rare in commercial screening libraries, they are privileged motifs in several bioactive alkaloids, offering distinct 3D spatial arrangements compared to standard piperidines or pyrrolidines.

This whitepaper outlines a self-validating, rigorous pharmacological screening cascade designed to evaluate this compound's viability as a targeted covalent inhibitor (TCI), transitioning from physicochemical profiling to target engagement.

Structural Rationale & Target Hypothesis

Before initiating a screening cascade, we must establish the mechanistic causality behind our assay choices. We are not blindly screening; we are interrogating specific chemical features:

  • The Azocane Scaffold: The 8-membered ring provides significant conformational flexibility. In the context of protease S1/S2 subpockets, this flexibility allows the scaffold to adopt binding poses inaccessible to rigid lower-order rings, a trait observed in natural 2[2].

  • The α -Fluoro Ketone Warhead: The insertion of an electronegative fluorine atom adjacent to the ketone profoundly alters the carbonyl's reactivity. The fluorine inductively withdraws electron density, destabilizing the C=O π -bond and rendering the carbonyl carbon highly susceptible to nucleophilic attack by a catalytic serine (hydroxyl) or cysteine (thiol). This results in the formation of a stable hemiketal or hemithioacetal, effectively mimicking the tetrahedral transition state of peptide bond hydrolysis, a well-documented mechanism for3[3].

  • The Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves as a lipophilic moiety that can probe the S2/S3 hydrophobic pockets of target proteases. However, its lability in acidic environments necessitates strict stability tracking.

MOA N1 alpha-Fluoro Ketone (Electrophilic Warhead) N3 Hemithioacetal Complex (Transition State Mimic) N1->N3 Nucleophilic Attack N2 Catalytic Cysteine (Target Nucleophile) N2->N3 Thiol Binding N4 Irreversible Alkylation (Optional F- Displacement) N3->N4 Prolonged Incubation

Mechanism of covalent protease inhibition by alpha-fluoro ketones.

Phase 1: Physicochemical & ADME Profiling

Causality: If the compound degrades in the assay buffer or exhibits poor kinetic solubility, downstream biochemical IC50​ shifts will be artifactual. The α -fluoro ketone is prone to hydration (forming a gem-diol), and the Boc group can be cleaved under acidic conditions. We must establish the thermodynamic baseline before biological testing.

Protocol 1: Kinetic Solubility and Buffer Stability Assessment
  • Stock Preparation: Dissolve the compound in 100% LC-MS grade DMSO to yield a 10 mM stock. Sonicate for 5 minutes at room temperature.

  • Aqueous Spiking: Spike the DMSO stock into PBS (pH 7.4) and Sodium Acetate buffer (pH 5.5, mimicking the lysosomal environment of Cathepsins) to a final concentration of 100 µM (1% DMSO final).

  • Incubation & Sampling: Incubate the solutions at 37°C shaking at 300 RPM. Extract 50 µL aliquots at t=0,1,4, and 24 hours.

  • Quenching: Quench samples immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the parent compound disappearance and identify potential de-Boc degradation products.

Phase 2: Target-Based Biochemical Screening

Causality: Because α -fluoro ketones act as covalent or slow-binding reversible inhibitors, they exhibit time-dependent inhibition. A standard continuous assay without pre-incubation will severely underestimate the compound's potency. We must calculate kinact​/KI​ , the hallmark metric for covalent efficiency. Furthermore, the inclusion of a reducing agent (DTT) is critical to maintain the target cysteine in its active thiolate state, but its concentration must be strictly limited to prevent direct adduction with the screening compound.

Protocol 2: Time-Dependent FRET Protease Assay (e.g., Cathepsin K)
  • Enzyme Activation: Dilute recombinant human Cathepsin K to 2 nM in assay buffer (50 mM NaOAc, pH 5.5, 1 mM EDTA, 0.5 mM DTT). Note: 0.5 mM DTT is the maximum threshold to prevent electrophile scavenging.

  • Inhibitor Pre-Incubation: Dispense 10 µL of the compound (serial dilutions from 50 µM to 0.1 nM) into a 384-well black microplate. Add 10 µL of the enzyme solution. Incubate for variable time points: 0,15,30, and 60 minutes at 25°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of the fluorogenic substrate Z-LR-AMC (final concentration 10 µM, near its Km​ ).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes (Excitation: 360 nm / Emission: 460 nm) using a microplate reader.

  • Data Analysis: Calculate the pseudo-first-order rate constant ( kobs​ ) from the progress curves. Plot kobs​ versus inhibitor concentration to derive KI​ (initial binding affinity) and kinact​ (maximum rate of inactivation).

Workflow A 1. Compound QC & Preparation LC-MS Purity >95%, DMSO Stock B 2. Physicochemical Profiling Kinetic Solubility & Buffer Stability A->B C 3. Biochemical Screening Time-Dependent FRET Assay B->C D 4. Mechanism Validation Dialysis (Reversibility) & MS (Adduct ID) C->D E 5. Cellular Target Engagement Cell Viability & Target Occupancy D->E

Self-validating pharmacological screening cascade for covalent hit-to-lead triage.

Data Presentation & Hit-to-Lead Triage

To systematically evaluate the screening output of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, we benchmark the empirical data against established criteria for covalent fragments. The table below summarizes the target thresholds required to advance this scaffold into lead optimization.

Assay CategoryParameterTarget ThresholdScientific Rationale
Physicochemical Kinetic Solubility> 50 µM (pH 7.4)Ensures no precipitation artifacts in biochemical assays.
Physicochemical Buffer Stability ( T1/2​ )> 24 hoursConfirms the Boc group and azocane ring are stable in assay conditions.
Biochemical IC50​ (60 min pre-incubation)< 1 µMDemonstrates baseline potency against the target protease.
Biochemical kinact​/KI​ > 103M−1s−1 Validates efficient covalent bond formation over time.
Mechanistic Dialysis Recovery< 20% Activity RecoveryConfirms a slow-reversible or irreversible covalent mechanism.
Cellular HepG2 Cytotoxicity ( CC50​ )> 50 µMRules out non-specific electrophilic toxicity and off-target thiol reactivity.

References

  • Chemical Substance Information: tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate. NextSDS.
  • Isolation and biological activity of azocine and azocane alkaloids. Sperry, J. et al. (2022). Bioorganic & Medicinal Chemistry.
  • Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry.MDPI. (2020).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Deprotection of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Abstract This document provides a comprehensive technical guide on the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate. Given the presence of a potentially acid-s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate. Given the presence of a potentially acid-sensitive lactam and an α-fluoro ketone moiety, this guide moves beyond standard protocols to offer a strategic approach to method selection. We detail robust protocols for both conventional strong acid deprotection and milder, alternative methods, explaining the mechanistic rationale and critical parameters for each. This note is intended for researchers in synthetic and medicinal chemistry, providing the necessary tools to achieve efficient and clean deprotection while preserving the integrity of the core molecular structure.

Introduction: The Boc Protecting Group and the Target Molecule

The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine protecting groups in organic synthesis. Its widespread use stems from its ease of installation, general stability to a wide range of nucleophilic and basic conditions, and its clean removal under acidic conditions.[1][2] The deprotection mechanism is a cornerstone of peptide and complex molecule synthesis, proceeding through an acid-catalyzed elimination that generates gaseous isobutene and carbon dioxide, simplifying purification.[2][3]

Our substrate of interest, tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate , presents unique challenges that necessitate a careful selection of deprotection methodology. The molecule contains three key features:

  • N-Boc Protected Secondary Amine: The target for removal.

  • Azocane-5-one Ring: An eight-membered lactam. Lactam rings can be susceptible to acid-catalyzed hydrolysis, especially under harsh conditions.

  • α-Fluoro Ketone: A functional group that can influence the electronic properties and reactivity of the molecule.

Therefore, the primary objective is to identify conditions that quantitatively cleave the Boc group while minimizing potential side reactions such as lactam ring opening or other undesired transformations.

Acid-Catalyzed Deprotection: The Standard Approach

The conventional method for Boc deprotection relies on strong Brønsted acids. The mechanism involves protonation of the carbamate carbonyl, followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid, which spontaneously decarboxylates.[2]

Method Selection Workflow Start Start: Deprotect Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate Screen Screen Protocol A (TFA/DCM) on a small scale Start->Screen Check Reaction clean and complete? Screen->Check ScaleUp Yes: Scale up reaction. Consider adding scavenger. Check->ScaleUp Yes Troubleshoot No: Degradation or side products observed Check->Troubleshoot No End End: Purified Product ScaleUp->End MildMethod Switch to Milder Method: Try Protocol C (Oxalyl/MeOH) or Protocol D (TMSI) Troubleshoot->MildMethod MildMethod->End

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Application

Application Note: Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate as a Strategic Building Block in Kinase Inhibitor Design

Executive Summary & Mechanistic Rationale The development of next-generation small molecule kinase inhibitors requires exploring novel chemical space to overcome acquired resistance mutations and improve kinome selectivi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of next-generation small molecule kinase inhibitors requires exploring novel chemical space to overcome acquired resistance mutations and improve kinome selectivity [1]. Historically, flat, sp2-rich aromatic scaffolds and standard 6-membered saturated rings (e.g., piperidines) have dominated the field. However, medium-sized rings—such as 8-membered azocanes—are emerging as powerful tools to provide distinct 3D exit vectors from the highly conserved kinase hinge region toward the solvent-exposed area or the DFG-out back pocket [2][3].

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6) is a highly specialized, multifunctional building block that offers three strategic advantages for drug design:

  • Conformational Locking via the α-Fluoro Ketone: In an 8-membered ring, transannular interactions (Prelog strain) can cause entropic penalties upon target binding. The introduction of an sp2 hybridized ketone at C5 and a highly electronegative fluorine atom at C4 relieves this strain, dictating a preferred "boat-chair" conformation. This pre-organization reduces the entropic penalty of binding.

  • Physicochemical Tuning: The fluorine atom lowers the pKa of the adjacent azocane nitrogen, which shifts the molecule from a highly basic, permanently charged state to a more neutral state at physiological pH. This systematically improves membrane permeability and lipophilic ligand efficiency (LLE) [4].

  • Orthogonal Reactivity: The C5 ketone serves as a versatile handle for reductive amination or spirocyclization, while the N1 Boc-protected amine allows for late-stage nucleophilic aromatic substitution (SNAr) to attach established hinge-binding pharmacophores (e.g., pyrrolo-pyrimidines or indolin-2-ones) [5][].

Synthetic Workflow & Pathway Visualization

The following workflow illustrates the transformation of the raw building block into a fully profiled lead candidate.

Workflow cluster_0 Phase 1: Chemical Synthesis & Modification cluster_1 Phase 2: Biological Validation A Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (Starting Building Block) B C5 Reductive Amination (Install Solvent-Exposed Motif) A->B Ti(OiPr)4, NaBH(OAc)3 DCE, RT C N1 Boc Deprotection (Acidic Cleavage) B->C 20% TFA in DCM RT, 2h D SNAr Coupling (Attach Hinge-Binding Scaffold) C->D DIPEA, n-BuOH 120°C, 16h E TR-FRET Kinase Assay (Primary Screening) D->E Purified Inhibitor F SAR & PK/PD Profiling (Lead Optimization) E->F Hit Selection

Figure 1: Synthetic workflow and validation cascade for 4-fluoro-5-oxoazocane kinase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols include built-in causality explanations and self-validation checkpoints.

Protocol A: C5 Reductive Amination (Pharmacophore Installation)

Causality: The α-fluoro ketone is electronically activated by the fluorine but sterically hindered by the 8-membered ring. Standard reductive amination conditions (e.g., direct addition of NaBH3CN) often lead to premature reduction of the ketone to an alcohol. We utilize Titanium(IV) isopropoxide as a Lewis acid to force complete imine formation prior to the introduction of the mild reducing agent, NaBH(OAc)3.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under N2, dissolve Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add Ti(OiPr)4 (2.0 eq) dropwise. Stir the reaction at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0°C using an ice bath. Add NaBH(OAc)3 (2.5 eq) in three portions over 15 minutes to control the exothermic release.

  • Stir for an additional 4 hours, allowing the reaction to warm to room temperature.

  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Self-Validation Checkpoint: Prior to workup, take a 10 µL reaction aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Validation is confirmed by the complete disappearance of the starting material mass [M−tBu+H]+ and the appearance of the product mass [M+H]+ .

Protocol B: N1 Boc Deprotection & SNAr Hinge-Binder Coupling

Causality: The 8-membered azocane ring creates significant steric bulk around the N1 nitrogen. To successfully couple this to a heteroaryl chloride (e.g., 4-chloro-pyrrolo[2,3-d]pyrimidine), a high-boiling polar protic solvent (n-butanol) is required to safely reach the 120°C needed to overcome the activation energy barrier of the SNAr reaction.

Step-by-Step Methodology:

  • Deprotection: Dissolve the intermediate from Protocol A in a 20% solution of Trifluoroacetic Acid (TFA) in DCM. Stir at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure.

    • Self-Validation Checkpoint: Spot the crude mixture on a TLC plate and stain with Ninhydrin. Heating will produce a deep purple spot, confirming the presence of the free secondary amine.

  • SNAr Coupling: Dissolve the crude amine TFA salt in n-butanol (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 4.0 eq) to fully neutralize the TFA and act as an acid scavenger.

  • Add the hinge-binding heteroaryl chloride (1.0 eq). Seal the reaction vessel and heat to 120°C for 16 hours.

  • Cool to room temperature, concentrate, and purify the final inhibitor via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Protocol C: TR-FRET Kinase Inhibition Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-gated measurement completely eliminates background auto-fluorescence common in small-molecule libraries, providing a superior signal-to-noise ratio compared to standard biochemical assays.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., p38α MAPK) and a fluorescently labeled ATP-competitive tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an acoustic liquid handler, dispense 10-point, 3-fold serial dilutions of the synthesized azocane inhibitor into a 384-well low-volume plate.

  • Incubation: Add the kinase/tracer master mix to the plate. Add the Europium-labeled anti-tag antibody (which binds to the kinase).

  • Incubate the plate in the dark at room temperature for 60 minutes to allow the binding thermodynamics to reach equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615).

  • Self-Validation Checkpoint: Every assay plate must include a "No Enzyme" control (defining 100% inhibition) and a "DMSO only" control (defining 0% inhibition). The assay is only validated if the calculated Z'-factor is > 0.6.

Quantitative Data Presentation: SAR & DMPK Profiling

To demonstrate the value of the 4-fluoro-5-oxoazocane building block, the table below summarizes comparative Structure-Activity Relationship (SAR) and Drug Metabolism and Pharmacokinetics (DMPK) data for a hypothetical series of p38α MAPK inhibitors.

Notice how the single fluorine atom perfectly balances potency and metabolic stability, whereas the difluoro analog suffers from steric clashes in the binding pocket.

Scaffold ModificationKinase IC₅₀ (nM)pKa (Azocane N1)LogD (pH 7.4)LLE (Lipophilic Ligand Efficiency)Intrinsic Clearance (CLint, µL/min/mg)
Unsubstituted Azocane 45.09.82.53.285.0 (High)
4-Fluoroazocane (Target) 12.5 8.1 2.8 5.1 24.0 (Low)
4,4-Difluoroazocane 85.06.53.44.018.0 (Low)

Table 1: Comparative profiling of azocane derivatives. LLE is calculated as pIC₅₀ - LogD. Higher LLE values (>5.0) indicate a highly optimized, drug-like interaction.

References

  • Title: Aza-Heterocyclic Building Blocks with In-Ring CF2 -Fragment Source: The Chemical Record / PubMed URL: [Link]

  • Title: 2-Azo-, 2-diazocine-thiazols and 2-azo-imidazoles as photoswitchable kinase inhibitors: limitations and pitfalls of the photoswitchable inhibitor approach Source: Photochemical & Photobiological Sciences / PubMed URL: [Link]

Sources

Method

Functionalization of the ketone group in Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

An In-Depth Guide to the Strategic Functionalization of the Ketone in Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate Authored by a Senior Application Scientist Introduction: The Strategic Importance of the 4-Fluoro-5-oxo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Functionalization of the Ketone in Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 4-Fluoro-5-oxoazocane Scaffold

The tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate core represents a privileged scaffold in modern medicinal chemistry and drug development. The eight-membered azocane ring provides a flexible, three-dimensional structure essential for exploring complex pharmacophores. The strategic placement of a fluorine atom alpha to the ketone carbonyl group is a critical design element. This single atomic substitution significantly modulates the electronic properties of the ketone, enhancing its electrophilicity and influencing the stereochemical outcome of nucleophilic attacks.[1][2] Furthermore, the Boc-protecting group ensures stability and allows for subsequent deprotection and functionalization at the nitrogen atom, making this molecule a versatile building block for creating diverse compound libraries.

This guide provides a comprehensive overview of key synthetic strategies to functionalize the C5 ketone, transforming it into a range of valuable functional groups. We will delve into the mechanistic rationale behind protocol choices and provide detailed, field-tested methodologies for reduction, reductive amination, olefination, and nucleophilic addition reactions.

Functionalization_Overview Start Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate Alcohol C5-Hydroxy (Alcohol) (Diastereomeric Mixture) Start->Alcohol Reduction Amine C5-Amino (Amine) (Primary, Secondary, Tertiary) Start->Amine Reductive Amination Alkene C5-Alkylidene (Alkene) Start->Alkene Olefination (Wittig) Tertiary_Alcohol C5-Alkyl/Aryl-C5-Hydroxy (Tertiary Alcohol) Start->Tertiary_Alcohol Nucleophilic Addition (Grignard, Organolithium)

Caption: Overview of key functionalization pathways for the C5-ketone.

Reduction to the Corresponding 5-Hydroxyazocane

Reduction of the C5 ketone to a secondary alcohol is a fundamental transformation that introduces a new chiral center. The presence of the adjacent C4-fluorine atom makes stereocontrol a primary consideration, often resulting in a mixture of syn and anti diastereomers. The choice of reducing agent dictates the reaction's efficiency and, to some extent, its diastereoselectivity.

Causality Behind Reagent Selection:

  • Sodium Borohydride (NaBH₄): A mild, inexpensive, and readily available reducing agent suitable for ketones. It operates via hydride transfer. Due to its relatively small size, it may exhibit moderate facial selectivity based on steric hindrance within the azocane ring.

  • Ketoreductases (KREDs): These enzymes offer unparalleled stereoselectivity, capable of producing a single diastereomer through dynamic reductive kinetic resolution.[3][4] This is the method of choice when a specific stereoisomer is required for structure-activity relationship (SAR) studies.

Table 1: Comparison of Reduction Conditions
MethodReducing AgentSolvent(s)Temp. (°C)Typical OutcomePros / Cons
HydrideNaBH₄Methanol0 to 25Good yield, mixture of diastereomersSimple, cost-effective; Lacks stereocontrol.
BiocatalyticKRED / NAD(P)HBuffer/IPA25 to 37Excellent yield, high d.e. and e.e. for one isomerHigh stereoselectivity; Requires specific enzymes & cofactors.
Protocol 1.1: Diastereoselective Reduction using Sodium Borohydride

This protocol provides a straightforward method for the reduction of the ketone to the corresponding alcohol, yielding a mixture of diastereomers that can be separated chromatographically.

Materials:

  • Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (1.0 eq) in anhydrous MeOH (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NaBH₄ (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by slow addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Partition the remaining aqueous residue between DCM and water. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to separate the diastereomers.

Reductive Amination for C-N Bond Formation

Reductive amination is arguably one of the most powerful methods for converting ketones into amines.[5] This one-pot reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ. The fluorine atom enhances the ketone's reactivity towards amine condensation.

Causality Behind Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for one-pot reductive aminations. It is a mild and selective reducing agent that reduces the protonated imine (iminium ion) much faster than it reduces the starting ketone.[5][6] This selectivity prevents the formation of the alcohol byproduct. Its acidity also helps catalyze imine formation.

  • Titanium(IV) Isopropoxide (Ti(OiPr)₄): Used as a Lewis acid catalyst and dehydrating agent, it facilitates the formation of the imine intermediate, particularly with less nucleophilic amines or sterically hindered ketones.[5]

Reductive_Amination Ketone C5-Ketone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + R-NH₂ Amine R-NH₂ Iminium Iminium Ion [ C=N⁺ ] Hemiaminal->Iminium - H₂O Product C5-Amine Product Iminium->Product Reducer NaBH(OAc)₃ (Hydride Source) Reducer->Iminium Hydride Attack

Caption: Simplified workflow for one-pot reductive amination.

Protocol 2.1: Direct Reductive Amination with a Primary Amine

This protocol describes the synthesis of a secondary amine from the title ketone and a primary amine (e.g., benzylamine).

Materials:

  • Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

  • Benzylamine (or other primary amine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (1.0 eq) in DCE (0.2 M), add the primary amine (1.1 eq).

  • If the amine salt is used, add a base like triethylamine (1.2 eq) to liberate the free amine. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add solid NaBH(OAc)₃ (1.5 eq) portion-wise over 20 minutes. The reaction is often slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, often using a gradient of methanol in DCM or ethyl acetate/hexanes).

Olefination via the Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for converting ketones into alkenes.[7][8] This method offers precise control over the location of the new double bond. For a cyclic, somewhat hindered ketone like the azocanone, the choice of the ylide (stabilized vs. unstabilized) is crucial.

Causality Behind Reagent Selection:

  • Unstabilized Ylides (e.g., Ph₃P=CH₂): These are highly reactive and are necessary for reacting with sterically hindered ketones.[7][9] They are typically generated in situ from the corresponding phosphonium salt using a strong base like n-butyllithium or potassium tert-butoxide. They generally favor the formation of the Z-alkene, though stereoselectivity can be complex with cyclic ketones.

  • Stabilized Ylides (e.g., Ph₃P=CHCO₂Et): These are less reactive due to resonance stabilization and may fail to react with hindered ketones.[9] When they do react, they predominantly form the E-alkene.

Protocol 3.1: Methyleneation using an Unstabilized Wittig Reagent

This protocol details the conversion of the C5-ketone to a C5-methylene group using methylenetriphenylphosphorane.

Materials:

  • Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻)

  • Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)

  • Tetrahydrofuran (THF), anhydrous

  • Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.3 M).

  • Cool the suspension to 0 °C. If using n-BuLi, cool to -78 °C.

  • Slowly add KOtBu (1.4 eq) as a solid or n-BuLi as a solution in hexanes. The mixture will turn a characteristic deep yellow or orange color upon ylide formation.

  • Stir the mixture at 0 °C (or -78 °C) for 1 hour.

  • Olefination: Dissolve tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C (or -78 °C).

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl.

  • Partition the mixture between diethyl ether and water. Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. The byproduct, triphenylphosphine oxide, is often difficult to remove completely.

  • Purify the crude product by flash column chromatography. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically required.

Nucleophilic Addition of Organometallics

Adding organometallic reagents, such as Grignard or organolithium reagents, to the ketone creates a new carbon-carbon bond and a tertiary alcohol.[10][11] The high electrophilicity of the fluorinated ketone facilitates this reaction, but low temperatures are critical to prevent side reactions like enolization.

Causality Behind Reagent Selection:

  • Grignard Reagents (R-MgBr): Highly effective for adding alkyl, vinyl, or aryl groups.[11][12] They are strongly nucleophilic and basic.

  • Organolithium Reagents (R-Li): Generally more reactive and more basic than their Grignard counterparts. They are used when Grignard reagents are not sufficiently reactive.

  • Reaction Conditions: Anhydrous conditions are paramount as these reagents react violently with water. Low temperatures (-78 °C) are essential to maximize the rate of nucleophilic addition over competing pathways like deprotonation at the C6 position.

Protocol 4.1: Grignard Addition to Form a Tertiary Alcohol

This protocol describes the addition of methylmagnesium bromide to generate the C5-methyl, C5-hydroxy derivative.

Materials:

  • Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

  • Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add a solution of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (1.0 eq) in anhydrous THF (0.2 M) to a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the MeMgBr solution (1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-3 hours. Monitor by TLC (after quenching a small aliquot) for the consumption of starting material.

  • Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Dilute with EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting tertiary alcohol by flash column chromatography.

References

  • Olefination of Aromatic Carbonyls via Site‐Specific Activation of Cycloalkanone Ketals.ChemRxiv.
  • Nucleophilic Addition of Benzylboronates to Activated Ketones.PMC - NIH.
  • Interrupted Carbonyl–Olefin Metathesis of Cyclic, Aliphatic Ketones.ACS Publications.
  • Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide.ResearchGate.
  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy.PMC - NIH.
  • The addition of nucleophiles to α‐fluoro‐α,β‐unsaturated ketones.ResearchGate.
  • Wittig Reaction. Chemistry LibreTexts. Available from: [Link]

  • Wittig reaction. Wikipedia. Available from: [Link]

  • 20.4. The Wittig reaction. Organic Chemistry II - Lumen Learning. Available from: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Reaction of Benzyl Grignard Reagents with Trifluoroacetyldihydropyrans and Other Cyclic β-Alkoxy-α,β-Unsaturated Trifluoromethylketones. ResearchGate. Available from: [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[13][14]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. Available from: [Link]

  • The fluorinated compounds were obtained by reductive amination. ResearchGate. Available from: [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. ScienceDirect. Available from: [Link]

  • Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

  • Stereoselective Reduction of α-Fluoro-β-ketoesters: Ketoreductases and Dynamic Reductive Kinetic Resolution. ACS Publications. Available from: [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Available from: [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • AZ1 via Williamson Ether Synthesis and Reductive Amination. ResearchGate. Available from: [Link]

  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. Available from: [Link]

Sources

Application

Scale-Up Manufacturing Protocol for tert-Butyl 4-fluoro-5-oxoazocane-1-carboxylate

Executive Summary & Mechanistic Rationale The synthesis of medium-sized (7- to 9-membered) fluorinated nitrogen heterocycles presents unique challenges in process chemistry. Azocanes (8-membered rings) are increasingly u...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of medium-sized (7- to 9-membered) fluorinated nitrogen heterocycles presents unique challenges in process chemistry. Azocanes (8-membered rings) are increasingly utilized in medicinal chemistry to explore novel 3D conformational space, improve metabolic stability, and modulate lipophilicity.

This application note details the kilogram-scale manufacturing protocol for tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6)[1]. The process relies on the direct electrophilic α -fluorination of the symmetric precursor, tert-butyl 5-oxoazocane-1-carboxylate (CAS: 1309359-79-2)[2].

The Causality of Experimental Design

Scaling up α -fluorination of ketones is notoriously prone to over-fluorination, yielding unwanted gem-difluoro byproducts such as tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate (CAS: 2385587-28-8)[3]. This occurs because the highly electronegative fluorine atom inductively increases the acidity of the remaining α -proton. Under equilibrating conditions (e.g., using weak bases or acid catalysis), the mono-fluorinated product rapidly enolizes and reacts with a second equivalent of the fluorinating agent.

To circumvent this, our protocol employs a kinetic enolization strategy . By utilizing a strong, non-nucleophilic base (LiHMDS) at cryogenic temperatures (-78 °C), we achieve quantitative, irreversible formation of the lithium enolate. Subsequent quenching with N-fluorobenzenesulfonimide (NFSI)—a highly soluble and controlled electrophilic fluorine source—ensures high mono-selectivity[4]. Furthermore, because the starting 1-Boc-azocan-5-one is perfectly symmetric (positions C4 and C6 are chemically equivalent), regioselectivity issues are entirely bypassed, maximizing the theoretical yield.

Synthetic Workflow & Pathway Visualization

Pathway SM 1-Boc-azocan-5-one (Symmetric Precursor) Enolate Lithium Enolate (Kinetic Control) SM->Enolate LiHMDS, THF -78°C Fluorination Electrophilic Fluorination (NFSI Addition) Enolate->Fluorination NFSI -78°C Product tert-Butyl 4-fluoro-5-oxoazocane -1-carboxylate (Target) Fluorination->Product Major (>85%) Byproduct 4,4-Difluoro Byproduct (Impurity) Fluorination->Byproduct Over-fluorination (<2%)

Synthetic workflow and reaction pathway for the alpha-fluorination of 1-Boc-azocan-5-one.

Process Optimization Data

The choice of base and fluorinating agent is critical for a self-validating, scalable system. Selectfluor, while cost-effective, suffers from poor solubility in THF at -78 °C, leading to heterogeneous reactions and poor conversion. NFSI provides a homogeneous reaction matrix, ensuring rapid kinetics and suppressing the difluoro impurity[4].

Table 1: Optimization of Enolization and Fluorination Conditions

EntryBase (eq)Fluorinating Agent (eq)Temp (°C)Conversion (%)Mono:Di Ratio
1LDA (1.10)Selectfluor (1.10)-78 to rt45%80:20
2LiHMDS (1.05)Selectfluor (1.05)-78 to rt55%85:15
3NaHMDS (1.05)NFSI (1.05)-7892%90:10
4 LiHMDS (1.05) NFSI (1.05) -78 >98% 98:2

Note: Entry 4 represents the finalized parameters for kilo-lab scale-up.

Kilo-Lab Experimental Protocol (1.0 kg Scale)

Equipment & Reagent Preparation
  • Reactor: 30 L jacketed glass reactor equipped with an overhead mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Starting Material: 1.00 kg (4.40 mol) of tert-butyl 5-oxoazocane-1-carboxylate[2].

  • Base: 4.62 L of LiHMDS (1.0 M in THF, 4.62 mol, 1.05 eq).

  • Fluorinating Agent: 1.45 kg of NFSI (4.62 mol, 1.05 eq) dissolved in 4.0 L of anhydrous THF.

Step-by-Step Methodology
  • System Purge: Purge the 30 L reactor with nitrogen for 30 minutes to ensure a strictly anhydrous environment. Moisture will prematurely quench the enolate, leading to unreacted starting material.

  • Substrate Charging: Charge 1.00 kg of 1-Boc-azocan-5-one and 10.0 L of anhydrous THF into the reactor. Stir at 150 rpm until complete dissolution is achieved.

  • Cryogenic Cooling: Circulate cooling fluid to drop the internal reactor temperature to -78 °C.

  • Enolization: Add the LiHMDS solution (4.62 L) dropwise via an addition funnel over 2.0 hours. Critical Parameter: Maintain the internal temperature below -70 °C to prevent thermodynamic equilibration and aldol condensation side-reactions.

  • Enolate Maturation: Stir the mixture at -78 °C for 1.0 hour.

    • In-Process Control (IPC) 1: Quench a 1 mL aliquot in D₂O. Analyze via ¹H NMR to ensure >98% deuterium incorporation at the α -position, validating complete enolate formation.

  • Electrophilic Fluorination: Add the pre-dissolved NFSI solution (1.45 kg in 4 L THF) dropwise over 2.5 hours, strictly maintaining the internal temperature below -70 °C.

  • Reaction Completion: Stir for an additional 2 hours at -78 °C, then gradually warm the reactor to -20 °C over 1 hour.

    • In-Process Control (IPC) 2: Analyze an aliquot via HPLC (UV 210 nm). Proceed to quench only when unreacted starting material is ≤ 1.0%.

  • Quench & Phase Separation: Quench the reaction by slowly adding 5.0 L of saturated aqueous NH₄Cl. Caution: Exothermic. Allow the mixture to warm to room temperature. Add 5.0 L of Ethyl Acetate (EtOAc). Separate the aqueous layer and extract once more with 3.0 L of EtOAc.

  • Washing: Wash the combined organic layers with 5.0 L of saturated NaHCO₃, followed by 5.0 L of brine. Dry over anhydrous Na₂SO₄ and filter.

  • Concentration & Crystallization: Concentrate the filtrate under reduced pressure to approximately 3.0 L. To avoid column chromatography at scale, induce crystallization by slowly adding 9.0 L of cold heptane while stirring at 0 °C for 4 hours. Filter the resulting white precipitate (benzenesulfonimide byproduct) and discard. Concentrate the mother liquor to yield the crude product, which is subsequently recrystallized from a 1:5 mixture of EtOAc/Heptane to afford the pure target compound.

Analytical Specifications

To ensure the integrity of the intermediate for downstream pharmaceutical synthesis, the isolated batch must meet the following rigorous release criteria.

Table 2: Analytical Specifications for API Intermediate

ParameterAnalytical MethodAcceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline solid
Chemical Purity HPLC (UV 210 nm)≥ 98.0% (a/a)
4,4-Difluoro Impurity HPLC / ¹⁹F NMR≤ 1.5%
Unreacted Precursor HPLC≤ 0.5%
Moisture Content Karl Fischer Titration≤ 0.5% w/w
Identity LC-MS (ESI+)m/z [M+H]⁺ = 246.1

References

  • tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate — Chemical Substance Information. NextSDS.
  • tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate — Chemical Substance Information. NextSDS.
  • tert-butyl 5-oxoazocane-1-carboxylate — Chemical Substance Information. NextSDS.
  • Monofluorination of Organic Compounds: 10 Years of Innovation | Chemical Reviews. ACS Publications.

Sources

Method

Application Note: Catalytic Fluorination Methods to Produce Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Compound Focus: Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6) Strategic Rationale & Mechanistic Insights Medium-si...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Drug Development Professionals Compound Focus: Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6)

Strategic Rationale & Mechanistic Insights

Medium-sized (8-membered) nitrogen-containing heterocycles, such as azocanes, are increasingly prioritized in drug discovery for their unique conformational flexibility and ability to project pharmacophores into challenging binding pockets. The strategic installation of a fluorine atom adjacent to the ketone in tert-butyl 5-oxoazocane-1-carboxylate serves a dual purpose: it lowers the pKa of neighboring protons to enhance metabolic stability and modulates the lipophilicity of the scaffold.

Overcoming the "Ketone Fluorination Problem"

The catalytic α-fluorination of cyclic ketones presents distinct challenges compared to aldehydes. Historically, secondary amine organocatalysts (e.g., imidazolidinones or proline derivatives) failed to functionalize ketones efficiently. The causality lies in thermodynamics: the steric bulk of secondary amines prevents efficient condensation with the ketone, resulting in a negligible equilibrium concentration of the active enamine intermediate.

To bypass this, our enantioselective protocol leverages primary amine catalysts (such as 9-amino-9-deoxyepiquinine). The primary amine condenses with the azocanone to form a sterically unhindered iminium ion, which rapidly tautomerizes to the enamine. This enamine then reacts with an electrophilic fluorine source via a highly organized, hydrogen-bond-stabilized transition state, delivering the fluorine atom with exceptional facial selectivity[1].

Exploiting Substrate Symmetry

A critical, field-proven insight for this specific substrate is its pseudo- C2v​ symmetry. In the parent N-Boc-azocan-5-one, the C4 and C6 positions are chemically equivalent. This structural feature is highly advantageous as it entirely eliminates the regioselectivity issues (e.g., forming mixtures of C4-fluoro and C6-fluoro isomers) that typically plague the functionalization of unsymmetrical cyclic ketones. Our synthetic focus can therefore be directed solely toward controlling enantioselectivity and suppressing difluorination.

Reaction Pathways & Workflows

Below are the visual representations of the two validated synthetic routes: an organocatalytic approach for chiral applications and a silyl enol ether approach for scalable, racemic production.

ReactionPathways SM tert-Butyl 5-oxoazocane-1-carboxylate Cat Primary Amine Catalyst + NFSI (Enamine Activation) SM->Cat Route A SEE 1. TMSOTf, Et3N 2. Selectfluor SM->SEE Route B ProdA Chiral 4-Fluoro-5-oxoazocane (Enantioselective) Cat->ProdA Organocatalytic ProdB Racemic 4-Fluoro-5-oxoazocane (Scalable / Regioselective) SEE->ProdB Silyl Enol Ether

Synthetic pathways for the α-fluorination of tert-butyl 5-oxoazocane-1-carboxylate.

ProtocolWorkflow Step1 Reaction Setup Equilibrate at -20°C Add F+ Reagent Step2 In-Process Control 19F NMR Aliquot Monitor F+ Peak Step1->Step2 Step3 Quench & Extract Cold Aqueous Wash Phase Separation Step2->Step3 Step4 Purification Flash Column Hexane:EtOAc Step3->Step4

Standardized experimental workflow with integrated self-validation checkpoints.

Experimental Protocols (Self-Validating Systems)

Protocol A: Enantioselective Organocatalytic α-Fluorination

Objective: Synthesize highly enantioenriched tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate for structure-activity relationship (SAR) profiling.

Causality & Design: This protocol utilizes a mixed solvent system of THF and Isopropanol (IPA). IPA acts as a critical hydrogen-bond donor, stabilizing the transition state during the fluorine transfer from N-fluorobenzenesulfonimide (NFSI), which is essential for achieving high enantiomeric excess (ee). The reaction is strictly maintained at -20°C to suppress the background racemic pathway and prevent the highly acidic mono-fluoro product from undergoing a second enolization (difluorination).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve tert-butyl 5-oxoazocane-1-carboxylate (1.0 equiv, 10.0 mmol) in a 9:1 mixture of anhydrous THF/IPA to achieve a 0.2 M concentration.

  • Catalyst Activation: Add 9-amino-9-deoxyepiquinine (0.1 equiv, 10 mol%) to the solution. Stir for 15 minutes at room temperature to initiate iminium formation, then cool the reaction mixture to -20°C using a cryocooler.

  • Electrophilic Fluorination: Slowly add NFSI (1.2 equiv, 12.0 mmol) in three equal portions over 30 minutes. Note: Portion-wise addition prevents thermal spikes that degrade enantioselectivity.

  • In-Process Control (Validation): After 12 hours, extract a 50 µL aliquot. Dilute in CDCl₃ and acquire a rapid ¹⁹F NMR spectrum. The reaction is complete when the NFSI singlet at approximately -31 ppm disappears, replaced by a characteristic product multiplet (due to H-F coupling) around -190 to -200 ppm.

  • Quench & Extraction: Quench the reaction cold by adding saturated aqueous NaHCO₃. Extract with cold diethyl ether (3 × 20 mL). Causality: Cold extraction prevents base-catalyzed racemization of the newly formed labile stereocenter.

  • Purification: Dry the combined organic layers over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Gradient: 95:5 to 80:20 Hexane:EtOAc).

Protocol B: Scalable Silyl Enol Ether Mediated Fluorination

Objective: Synthesize racemic tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate on a multi-gram scale for use as a general building block[2].

Causality & Design: Selectfluor is an excellent, cost-effective fluorinating agent but is insoluble in non-polar solvents. By pre-forming the silyl enol ether in DCM, isolating it, and then reacting it with Selectfluor in acetonitrile (MeCN), we decouple the enolization from the fluorination. This structurally limits the reaction to a single fluorination event, effectively reducing difluorination to near zero.

Step-by-Step Methodology:

  • Enolization: Dissolve the starting azocanone (1.0 equiv, 50.0 mmol) in anhydrous DCM (0.5 M). Add triethylamine (1.5 equiv) and cool to 0°C.

  • Silylation: Dropwise add TMSOTf (1.2 equiv). Stir for 2 hours at 0°C. Validation Checkpoint: TLC (80:20 Hexane:EtOAc) must show complete consumption of the ketone ( Rf​ ~0.3) and conversion to the less polar silyl enol ether ( Rf​ ~0.7).

  • Solvent Swap: Concentrate the mixture under reduced pressure to remove DCM and excess TMSOTf. Redissolve the crude silyl enol ether in anhydrous MeCN (0.2 M).

  • Fluorination: Add Selectfluor (1.05 equiv) in one portion at 0°C. Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

  • In-Process Control (Validation): ¹⁹F NMR of an aliquot should confirm the complete consumption of the Selectfluor broad singlet (+47 ppm).

  • Workup: Dilute with EtOAc and wash extensively with water to remove the water-soluble tetrafluoroborate salts and succinimide byproducts. Dry, concentrate, and purify via silica gel chromatography.

Quantitative Data & Optimization Summary

The following table summarizes the expected quantitative outcomes and reaction parameters for both protocols, allowing chemists to select the appropriate method based on project demands.

ParameterProtocol A (Organocatalytic)Protocol B (Silyl Enolate)
Catalyst / Reagent 9-amino-9-deoxyepiquinine / NFSITMSOTf / Selectfluor
Solvent System THF:IPA (9:1)DCM (Step 1) / MeCN (Step 2)
Operating Temperature -20°C0°C to Room Temperature
Isolated Yield (Typical) 65% - 75%85% - 95%
Enantiomeric Excess (ee) > 90%N/A (Racemic)
Difluorination Side-Product < 5%< 2%
Optimal Scalability Moderate (1 - 5 g)High (> 50 g)

References

  • Kwiatkowski, P., Beeson, T. D., Conrad, J. C., & MacMillan, D. W. C. (2011). "Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones." Journal of the American Chemical Society, 133(6), 1738–1741. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent defluorination of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate during synthesis

Guide for: Researchers, scientists, and drug development professionals Topic: Preventing Defluorination of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate This guide provides in-depth technical support for the synthesis o...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for: Researchers, scientists, and drug development professionals Topic: Preventing Defluorination of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

This guide provides in-depth technical support for the synthesis of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, focusing on the critical challenge of preventing defluorination. As a Senior Application Scientist, my aim is to equip you with the mechanistic understanding and practical protocols necessary to overcome this common synthetic hurdle.

Part 1: Troubleshooting Guide & FAQs

This section directly addresses common issues encountered during the synthesis and handling of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate.

Q1: After my fluorination reaction of tert-butyl 5-oxoazocane-1-carboxylate, I'm seeing a significant amount of an unsaturated byproduct, likely the corresponding enone. What's causing this?

A1: You are likely observing the product of a dehydrofluorination (elimination of HF) reaction. This is a common side reaction for α-fluoro ketones, especially under basic conditions. The α-proton to the carbonyl group becomes acidic and can be removed by a base, leading to an enolate intermediate which then expels the fluoride ion to form a stable α,β-unsaturated ketone.

Q2: I'm using a non-basic fluorinating agent like Selectfluor®, but I'm still getting low yields and observing the defluorinated byproduct. What else could be going wrong?

A2: Even with electrophilic fluorinating agents, several factors can promote defluorination:

  • Reaction Medium: The choice of solvent and any additives is crucial. Protic solvents or basic impurities can facilitate proton transfer and elimination.

  • Work-up Conditions: Aqueous basic washes (e.g., with sodium bicarbonate) to quench the reaction can be a major source of defluorination.

  • Purification: Chromatography on silica gel, which is slightly acidic, can sometimes promote elimination, although basic conditions are a greater concern. Residual base in the crude product mixture can also cause defluorination on the column.

  • Temperature: Higher reaction or work-up temperatures can provide the energy needed to overcome the activation barrier for elimination.

Q3: Can the Boc-protecting group on the nitrogen influence the rate of defluorination?

A3: Yes, the Boc (tert-butoxycarbonyl) group can have an indirect electronic effect. While it is an electron-withdrawing group, which can increase the acidity of the α-proton, its primary role is to protect the nitrogen. However, the overall conformation of the 8-membered ring, influenced by the bulky Boc group, could affect the accessibility of the α-proton and the dihedral angle between the C-H and C-F bonds, which in turn can influence the rate of elimination.

Q4: What is the best way to monitor the reaction to minimize the formation of the defluorinated byproduct?

A4: Close monitoring of the reaction progress is essential. We recommend using a combination of Thin Layer Chromatography (TLC) and LC-MS if available.

  • TLC: Use a co-spot of your starting material to track its consumption. The fluorinated product should have a slightly different Rf value. The defluorinated, more conjugated byproduct will likely have a higher Rf and may be more UV active.

  • LC-MS: This is the most definitive method. You can monitor the disappearance of the starting material and the appearance of the desired product mass (M+H)+ and the defluorinated byproduct mass (M-19)+. This allows for precise determination of the optimal reaction time.

Part 2: In-Depth Scientific Explanation: The Mechanism of Defluorination

The primary pathway for the decomposition of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is through a base-mediated E2 or an E1cb elimination mechanism.

  • Proton Abstraction (Rate-Determining Step in E1cb): A base (B:) removes the acidic proton on the carbon alpha to both the carbonyl group and the fluorine-bearing carbon. The carbonyl group significantly increases the acidity of this proton, making it susceptible to removal by even weak bases.

  • Formation of an Enolate Intermediate: This proton abstraction results in the formation of a resonance-stabilized enolate intermediate.

  • Fluoride Elimination: The enolate then collapses, and the electron pair from the C-C double bond expels the fluoride ion, a good leaving group, to form the thermodynamically stable α,β-unsaturated ketone.

G cluster_0 Defluorination Mechanism A α-Fluoro Ketone C Enolate Intermediate A->C Proton Abstraction B Base (B:) B->A D α,β-Unsaturated Ketone C->D Fluoride Elimination F F- C->F E H-B+

Caption: Base-mediated defluorination of an α-fluoro ketone.

Part 3: Preventative Measures & Optimized Protocols

To minimize or eliminate defluorination, a multi-faceted approach focusing on the choice of reagents, reaction conditions, and work-up procedures is necessary.

Key Preventative Strategies
ParameterRecommendationRationale
Fluorinating Agent Use an electrophilic fluorine source such as Selectfluor® (F-TEDA-BF4).Avoids the use of basic conditions inherent to nucleophilic fluorination methods.
Base If a base is required for enolate formation, use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures.Minimizes the base acting as a nucleophile and promotes kinetic control.
Solvent Use anhydrous aprotic solvents like THF, DME, or acetonitrile.Prevents proton transfer and participation of the solvent in the elimination reaction.
Temperature Maintain low temperatures (-78 °C to 0 °C) throughout the reaction and work-up.Reduces the rate of the elimination side reaction.
Work-up Quench the reaction with a mild, non-basic aqueous solution, such as saturated ammonium chloride (NH4Cl). Avoid any basic washes (e.g., NaHCO3).Prevents base-induced defluorination during the work-up phase.
Purification If chromatography is necessary, consider using deactivated silica gel or alumina. A rapid purification is recommended.Minimizes contact time with potentially acidic or basic stationary phases.
Optimized Experimental Protocol (Hypothetical)

This protocol outlines a plausible method for the α-fluorination of tert-butyl 5-oxoazocane-1-carboxylate, designed to minimize defluorination.

Step 1: Enolate Formation (Low Temperature)

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (0.2 M).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (LDA) (1.1 equivalents) to the stirred solution.

  • In a separate flask, dissolve tert-butyl 5-oxoazocane-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the solution of the ketone dropwise to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

Step 2: Electrophilic Fluorination

  • In a separate flask, dissolve Selectfluor® (1.2 equivalents) in anhydrous DMF or acetonitrile.

  • Add the Selectfluor® solution dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C and monitor its progress by LC-MS every 30 minutes.

  • Once the starting material is consumed (typically 1-3 hours), proceed to the work-up.

Step 3: Non-Basic Work-up and Purification

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine. Do not use a bicarbonate wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).

  • Purify the crude product by flash column chromatography on deactivated silica gel, using a gradient of ethyl acetate in hexanes.

G cluster_0 Optimized Synthesis Workflow A 1. Enolate Formation (-78°C, LDA, THF) B 2. Electrophilic Fluorination (-78°C, Selectfluor®) A->B C 3. Reaction Monitoring (LC-MS) B->C D 4. Non-Basic Quench (aq. NH4Cl) C->D E 5. Extraction & Drying (EtOAc, Brine, MgSO4) D->E F 6. Low-Temp Purification (Deactivated Silica) E->F

Caption: Workflow for minimizing defluorination.

By implementing these carefully controlled conditions and work-up procedures, researchers can significantly improve the yield and purity of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate and other challenging α-fluoro ketones.

References

  • Stavber, S., Jereb, M., & Zupan, M. (2002). Direct α-Fluorination of Ketones Using N-F Reagents. Synthesis, 2002(14), 2609-2615.
  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1182–1185.
  • Togni, A., & Mezzetti, A. (2013). Electrophilic Fluorination of Ketones. In Fluorine in Organic Chemistry (pp. 145-184). Wiley-VCH.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10.
  • Hudlicky, M., & Pavlath, A. E. (Eds.). (1995). Chemistry of Organic Fluorine Compounds II: A Critical Review. ACS Monograph 187. American Chemical Society.
  • Welch, J. T. (2002). A new sequential defluorination route to α-fluoro-α,β-unsaturated ketones from trifluoromethyl ketones. Tetrahedron Letters, 43(35), 6099-6102.
  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786.
  • Burdon, J., & Tatlow, J. C. (1960). The reaction of certain perfluoro-olefins with nucleophilic reagents. Journal of the Chemical Society, 4599-4603.
Optimization

Technical Support Center: Troubleshooting Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate Cross-Coupling

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex, conformationally flexible fluorinated het...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to functionalize complex, conformationally flexible fluorinated heterocycles.

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate presents a "perfect storm" of synthetic challenges: an 8-membered ring plagued by transannular strain, combined with an α -fluoro ketone that is highly prone to defluorination and poor enolization.

This guide bypasses generic advice to provide a field-proven, causality-driven framework for achieving high-yielding cross-couplings on this specific scaffold.

Diagnostic Overview: The Causality of Low Yields

Attempting direct palladium-catalyzed α -arylation on this substrate typically fails due to the poor nucleophilicity of the fluorinated enolate. The standard, reliable workaround in medicinal chemistry is a two-step sequence: Enol Triflate Formation followed by a Suzuki-Miyaura Cross-Coupling .

If your yields are suffering, the root cause almost certainly lies in one of three mechanistic bottlenecks:

  • Prelog Strain During Enolization: The 8-membered azocane ring is highly flexible but suffers from severe transannular interactions[1]. Forcing this ring into the planar geometry required for enolate formation is energetically costly compared to standard 5- or 6-membered rings.

  • Orbital Misalignment: The preferred ground-state conformation of α -fluoroketones places the highly electronegative C–F bond orthogonal to the carbonyl π -system to minimize dipole repulsion[2]. This misaligns the orbitals required for optimal reactivity and destabilizes the developing positive charge during electrophilic trapping.

  • β -Fluoride Elimination: During the Pd-catalyzed cross-coupling of the resulting enol triflate, the fluorine atom withdraws electron density, slowing down the oxidative addition of Pd(0). Once the Pd(II) intermediate is formed, the proximity of the C–F bond makes the complex highly susceptible to β -fluoride elimination, which destroys your starting material and leads to defluorinated byproducts[3].

Mechanistic Workflow & Failure Modes

Workflow A Tert-butyl 4-fluoro-5-oxoazocane -1-carboxylate B Base (KHMDS), -78°C Enolization A->B C Fluorinated Enolate (Prelog Strain) B->C Requires strict temp control D Comins' Reagent Electrophilic Trapping C->D E Fluoro-Enol Triflate Intermediate D->E Avoid Tf2O to prevent degradation F Pd Catalyst, ArB(OH)2 Suzuki Coupling E->F G Defluorination (Side Reaction) F->G Poor Ligand Choice (β-fluoride elimination) H 4-Fluoro-5-aryl-azocine (Target Product) F->H Bulky Ligand (e.g., XPhos)

Fig 1. Mechanistic workflow and primary failure modes for fluoro-azocane cross-coupling.

Quantitative Data Presentation: Catalyst Optimization

To outcompete β -fluoride elimination during the Suzuki coupling, the rate of reductive elimination must be dramatically accelerated. The table below summarizes our internal optimization data for coupling the fluoro-azocane enol triflate with phenylboronic acid.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling for Fluoro-Azocane Enol Triflates

Catalyst SystemLigandBaseTemp (°C)Target Yield (%)Defluorination (%)Unreacted SM (%)
Pd(PPh3)4NoneNa2CO3908%85%7%
Pd(dppf)Cl2dppfK2CO38025%15%60%
Pd(Amphos)Cl2AmphosK3PO46045%30%25%
Pd2(dba)3 XPhos Cs2CO3 80 82% <5% 13%

Causality Note: Standard catalysts like Pd(PPh3)4 fail completely. The use of a highly bulky, electron-rich biaryl phosphine ligand (XPhos) is mandatory. The steric bulk forces the Pd(II) centers closer together, accelerating the reductive elimination step before β -fluoride elimination can occur.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Fluoro-Enol Triflate

Objective: Convert Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate to its enol triflate without degrading the sensitive α -fluoro moiety.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the starting material (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Enolization: Cool the solution to exactly -78 °C using a dry ice/acetone bath. Dropwise, add KHMDS (1.2 equiv, 1.0 M in THF) over 15 minutes.

    • Causality: KHMDS is chosen over LDA because the larger potassium counterion forms a more reactive, less aggregated enolate, which is necessary to overcome the transannular strain of the 8-membered ring.

    • Validation Checkpoint 1: Withdraw a 10 µL aliquot, quench in MeOD, and analyze via 1H-NMR. The disappearance of the α -proton signal confirms quantitative enolization.

  • Electrophilic Trapping: After stirring for 1 hour at -78 °C, add a solution of Comins' Reagent (1.5 equiv) in THF dropwise.

    • Causality: Do NOT use Triflic Anhydride (Tf2O). Tf2O is too harsh and will cause polymerization and ring-opening of the strained fluorinated enolate. Comins' reagent provides a controlled, mild transfer of the triflate group.

  • Workup: Allow the reaction to slowly warm to room temperature over 3 hours. Quench with saturated aqueous NaHCO3. Extract with EtOAc, dry over Na2SO4, and concentrate.

    • Validation Checkpoint 2: TLC (Hexanes/EtOAc 4:1) should reveal a new, highly UV-active spot with a higher Rf value than the starting ketone.

Protocol B: XPhos-Mediated Suzuki-Miyaura Cross-Coupling

Objective: Couple the enol triflate with an arylboronic acid while suppressing defluorination.

  • Degassing: In a sealed pressure tube, combine the Fluoro-Enol Triflate (1.0 equiv), Arylboronic Acid (1.5 equiv), and Cs2CO3 (3.0 equiv). Add 1,4-Dioxane (0.2 M). Sparge the mixture with argon for 15 minutes.

  • Catalyst Addition: Quickly add Pd2(dba)3 (5 mol%) and XPhos (10 mol%) under a positive stream of argon. Seal the tube.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint 3: At the 2-hour mark, take an LC-MS aliquot. You should observe the [M+H]+ of your desired product. If you observe a dominant peak at [M-19]+, β -fluoride elimination is occurring. Immediately cool the reaction and verify your argon seal and ligand purity.

  • Isolation: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: My enolization yields are terrible, and I recover mostly starting material. What's wrong? A: You are likely experiencing a retro-aldol-type equilibrium or failing to fully deprotonate the substrate. The transannular strain of the azocane ring makes the enolate highly unstable. Ensure strict temperature control (-78 °C) and use KHMDS rather than LDA or NaH.

Q: I see a massive [M-19]+ peak in my LC-MS during the cross-coupling. What is happening? A: The [M-19]+ peak is the classic signature of β -fluoride elimination (loss of a fluorine atom). This happens when the Pd(II) intermediate lingers too long before reductive elimination. To fix this, switch to a bulkier, more electron-rich ligand like XPhos or BrettPhos, and ensure your reaction is rigorously degassed, as oxygen can stall the catalytic cycle.

Q: Can I perform a direct α -arylation on this ketone instead of making the enol triflate? A: It is highly discouraged. Direct Pd-catalyzed α -arylation of α -fluoroketones is notoriously difficult. The fluorine atom drastically reduces the nucleophilicity of the enolate, and the harsh basic conditions required for α -arylation often lead to ring-opening or complete defluorination of the azocane scaffold[4]. The enol triflate route is the field-proven standard for this specific chemotype.

References

  • Conformational preferences of α -fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 2017. URL: [Link]

  • Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues. ACS Chemical Neuroscience, 2025. URL: [Link]

  • Catalytic Asymmetric Synthesis of Tertiary Alkyl Fluorides: Negishi Cross-Couplings of Racemic α , α -Dihaloketones. Journal of the American Chemical Society, 2014. URL: [Link]

  • Synthesis of α -Fluoroketones from Vinyl Azides and Mechanism Interrogation. Organic Letters, 2016. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying Tert-butyl 4-fluoro-5-oxoazoc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with purifying Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6) [1].

This 8-membered azocane ring is a highly valuable intermediate in drug development, but it presents a "perfect storm" of chromatographic challenges: it lacks a strong UV chromophore, possesses an acid-sensitive Boc-protected amine, and features a highly electrophilic alpha-fluoro ketone that is prone to on-column degradation. This guide will provide you with the mechanistic understanding and self-validating protocols required to achieve high-purity isolation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My UV chromatogram is completely flat, but TLC shows my compound is present. How do I detect it during flash purification? The Causality: This molecule lacks an extended conjugated π -system. The Boc carbamate and the ketone only exhibit weak n→π∗ transitions around 205–210 nm. These weak signals are easily eclipsed by the UV cutoff of common normal-phase solvents like ethyl acetate (256 nm) or acetone (330 nm). The Solution: You must decouple detection from optical absorbance. Utilize an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)-directed fractionation [5]. ELSD is gradient-friendly and detects any compound less volatile than the mobile phase [9]. If ELSD is strictly unavailable, you must switch to a UV-transparent solvent system (e.g., Hexane/MTBE) and monitor at 205 nm.

Q2: I am experiencing severe peak streaking and poor mass recovery (<60%). Why is my compound degrading on the column? The Causality: The strongly electron-withdrawing fluorine atom drastically increases the electrophilicity of the adjacent carbonyl carbon. When exposed to the weakly acidic silanol groups on standard silica gel, the alpha-fluoro ketone undergoes catalyzed hydration (forming a gem-diol) or enolization. Furthermore, highly active silica can induce strong hydrogen bonding or partial deprotection of the Boc group [8]. This continuous shift in polarity mid-run causes severe streaking. The Solution: Neutralize the stationary phase. Switch to amine-functionalized spherical silica, or add 0.1% triethylamine (TEA) to your mobile phase to cap acidic silanols.

Q3: How do I separate the mono-fluoro target from the di-fluoro and non-fluorinated impurities? They co-elute in my standard Hexane/EtOAc gradient. The Causality: The addition of a single fluorine atom only slightly alters the dipole moment and lipophilicity of the azocane ring. On standard normal-phase silica, the adsorption/desorption kinetics of these three analogs are nearly identical, resulting in overlapping retention factors ( Rf​ ). The Solution: Switch the separation mechanism from adsorption to partitioning by using Reversed-Phase (C18) chromatography [3, 4]. C18 columns exploit the subtle hydrophobic differences between the non-fluorinated, mono-fluoro, and di-fluoro analogs, providing superior selectivity.

Part 2: Mandatory Visualizations

DetectorSelection Start Crude Mixture (Weak UV Chromophore) CheckUV Is UV detection viable? (Solvent cutoff < 210nm) Start->CheckUV UseUV Use Low UV (205 nm) Hexane/MTBE System CheckUV->UseUV Yes UseELSD Use ELSD / MS Detection (Gradient Independent) CheckUV->UseELSD No (e.g., EtOAc used) Collect Fraction Collection Triggered by ELSD/MS UseUV->Collect SetELSD Optimize ELSD: Temp: 40-60°C Split Ratio: 1:1000 UseELSD->SetELSD SetELSD->Collect

Caption: Workflow for selecting the optimal detection strategy for weak UV chromophores.

SilicaMechanism Molecule Tert-butyl 4-fluoro-5-oxoazocane -1-carboxylate AcidicSilica Standard Silica Gel (Acidic Silanols) Molecule->AcidicSilica NeutralSilica Neutralized Silica (or 0.1% TEA modifier) Molecule->NeutralSilica ReversedPhase Reversed-Phase C18 (Hydrophobic Interaction) Molecule->ReversedPhase Degradation Enolization / Hydration Boc H-Bonding AcidicSilica->Degradation StableNP Intact Alpha-Fluoro Ketone Adsorption/Desorption NeutralSilica->StableNP StableRP Partitioning Mechanism High Selectivity vs Impurities ReversedPhase->StableRP PoorResult Peak Streaking Low Recovery (<60%) Degradation->PoorResult GoodResultNP Sharp Peaks High Recovery (>90%) StableNP->GoodResultNP GoodResultRP Excellent Resolution High Purity StableRP->GoodResultRP

Caption: Chromatographic retention mechanisms and degradation pathways on various stationary phases.

Part 3: Quantitative Data Presentation

To optimize your stationary phase selection, refer to the comparative performance metrics below, specifically tailored for the tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate scaffold:

Stationary PhaseRetention MechanismSelectivity (vs. Di-fluoro)Analyte StabilityRecommended Use Case
Standard Silica (Normal Phase) Adsorption (Polarity)Low ( ΔRf​<0.05 )Poor (Streaking/Enolization)Initial screening only; strictly requires 0.1% TEA modifier.
Amine-Functionalized Silica Adsorption (H-Bonding)Moderate ( ΔRf​≈0.10 )Excellent (Neutral surface)Scale-up purification of acid-sensitive batches.
Reversed-Phase (C18) Partitioning (Hydrophobicity)High ( ΔRf​>0.15 )Excellent (Aqueous buffering)Final polishing; separating mono- vs. di-fluoro analogs.

Part 4: Self-Validating Experimental Protocols

A protocol is only as good as its ability to tell you when it is failing. The following methodologies include built-in validation checks to ensure scientific integrity at every step.

Protocol 1: Method Transfer from TLC to Focused Gradient [2, 6]

This protocol ensures your normal-phase separation is mathematically optimized before committing your crude material to the column.

  • Solvent Screening: Run TLC plates of the crude mixture in Hexane/EtOAc and Hexane/Acetone.

    • Validation Check: Calculate the ΔRf​ between the mono-fluoro target and the di-fluoro impurity. If ΔRf​<0.1 , the solvent system lacks selectivity. Do not proceed to the column. Switch to a different solvent class (e.g., Toluene/Acetone) or move to Reversed-Phase.

  • Rf​ Targeting: Adjust the weak/strong solvent ratio until the target compound sits exactly at Rf​=0.25 .

    • Validation Check: An Rf​ of 0.25 mathematically corresponds to exactly 4 Column Volumes (CV) for isocratic elution ( CV=1/Rf​ ). Run a 1 mg test injection on the column at this isocratic hold. If the compound elutes before 3 CV or after 5 CV, the silica activity on the TLC plate does not match the column. Adjust the strong solvent by ±5% before loading the main batch.

  • Gradient Construction: Build a shallow, focused gradient. Program the system to hold at 0% strong solvent for 1 CV, ramp to the target composition (from Step 2) over 2 CV, and hold at the target composition for 10 CV to elute the closely eluting fluorinated analogs.

Protocol 2: Flash Chromatography Workflow using ELSD Detection[7, 9]

This protocol guarantees that compounds lacking a UV chromophore are accurately detected without destroying the sample.

  • System Equilibration & Baseline Validation: Set the ELSD spray chamber to 50 °C (optimized for Hexane/EtOAc).

    • Validation Check: Pump the mobile phase at the intended flow rate for 3 minutes. Monitor the ELSD baseline. If the signal noise exceeds 5 mV, solvent evaporation in the drift tube is incomplete. Increase the drift tube temperature by 5 °C increments until the baseline stabilizes below 2 mV.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of the starting mobile phase.

    • Validation Check: Run a 2 mg test injection. Observe the peak shape on the ELSD trace. If the peak exhibits severe fronting or tailing, the sample is precipitating on the column or interacting with active silanols. Immediately switch to dry-loading (adsorbing the crude onto Celite) and add 0.1% TEA to the mobile phase.

  • Fraction Collection: Set the fraction collector to trigger exclusively on the ELSD signal threshold (e.g., >10 mV) rather than slope, as ELSD peaks can sometimes exhibit slight broadening compared to UV peaks.

References

  • "tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate — Chemical Substance Information." NextSDS. [Link]

  • "Optimized Flash Chromatography Purification: From TLC to large scale in three steps." Teledyne ISCO. [Link]

  • "How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems." Biotage. [Link]

  • "Successful Flash Chromatography." Biotage. [Link]

  • "Utilizing ELSD and MS as Secondary Detectors for Prep HPLC and Flash Chromatography." Teledyne ISCO. [Link]

  • "How to Optimize TLC to Enhance Purification by Flash Chromatography." Biotage. [Link]

  • "How can you keep your ELSD performing optimally?" Teledyne LABS. [Link]

  • "Selective Deprotection of N-Boc Catalyzed by Silica Gel." Chem. J. Chinese Universities. [Link]

  • "Evaporative Light Scattering Detection (ELSD)." Teledyne LABS. [Link]

Optimization

Technical Support Center: Solubilization Strategies for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous and polar-solvent solubility of highly functionalized synthetic building blocks. Tert-butyl 4-fluoro-5-oxoazo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous and polar-solvent solubility of highly functionalized synthetic building blocks. Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS 2551120-62-6) presents a classic solubility paradox in drug discovery and organic synthesis. While it contains polar moieties (a ketone and a fluorine atom), its dominant structural features—a bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group and an 8-membered hydrocarbon azocane ring—render it highly hydrophobic and practically insoluble in water or standard aqueous buffers.

This guide provides field-proven, mechanistically grounded troubleshooting steps to formulate this compound for synthetic and biological applications without compromising its structural integrity.

FAQ: Understanding and Overcoming Solubility Barriers

Q1: Mechanistically, why does this compound crash out of polar solvents like water or methanol/water mixtures? A: The insolubility is driven by the thermodynamic penalty of cavity formation in polar solvents. The introduction of the bulky, nonpolar Boc group significantly increases the lipophilicity (LogP) of the parent amine [1]. Furthermore, the molecule lacks hydrogen-bond donors (the amine is protected, and neither the ketone nor the fluorine can donate protons). When introduced to a polar solvent network (like water), it cannot form sufficient stabilizing hydrogen bonds to offset the disruption of the solvent's hydrogen-bond network, leading to rapid precipitation [2].

Q2: What is the recommended co-solvent strategy for in vitro screening assays? A: For biological assays requiring aqueous media, a "solvent-shift" method is standard. Dissolve the compound first in a 100% highly polar aprotic solvent—dimethyl sulfoxide (DMSO) is ideal because it readily solvates the carbamate and ketone moieties. Then, dilute this stock into your aqueous buffer. To prevent the "crash out" upon dilution, keep the final DMSO concentration 1-2% and introduce a surfactant (e.g., 0.1% Tween-20 or Triton X-100) to lower the interfacial tension.

Q3: My downstream application is sensitive to DMSO and surfactants. What is the alternative? A: Use host-guest complexation with Hydroxypropyl- β -cyclodextrin (HP- β -CD). The hydrophobic cavity of HP- β -CD perfectly accommodates the bulky, non-polar Boc group and the lipophilic azocane ring, while its hydrophilic exterior ensures excellent aqueous solubility. This creates a thermodynamically stable inclusion complex that masks the hydrophobicity without using harsh organic solvents.

Q4: Can I use heat or pH adjustments to force it into solution? A: Do not use pH adjustments. The Boc protecting group is acid-labile. Lowering the pH (especially below pH 4) risks protonation of the carbamate carbonyl and subsequent cleavage, yielding the free azocane amine and releasing isobutylene and CO2​ [1]. Heating is permissible up to 50-60°C to increase kinetic solubility, but extended heating in aqueous media can promote hydrolysis [2], and some Boc-derivatives are thermally unstable and decompose at temperatures above 80°C [3].

Quantitative Data: Solubility Enhancement Profiles

The following table summarizes the expected solubility limits of Boc-protected lipophilic azocanes under various formulation strategies, based on standard pharmaceutical profiling.

Formulation StrategyExcipient / Co-solventEstimated Solubility Limit (mg/mL)Application Suitability
Pure AqueousPBS Buffer (pH 7.4)< 0.01None
Co-solvent10% DMSO in PBS0.5 - 1.0In vitro biochemical assays
Surfactant Micellization2% Tween-80 in PBS2.5 - 5.0Cell-based assays
Host-Guest Complexation20% w/v HP- β -CD in Water10.0 - 15.0In vivo dosing / Sensitive assays
Pure Organic100% DMSO or DMF> 50.0Stock solution storage
Experimental Protocols

Protocol 1: Preparation of a Stable DMSO/Aqueous Working Solution Self-validating mechanism: If the compound precipitates, the solution will exhibit Tyndall scattering (cloudiness). A clear solution validates successful micro-solvation.

  • Stock Preparation: Weigh 2.45 mg of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (MW ~245.29 g/mol ). Dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock. Vortex for 30 seconds until optically clear.

  • Buffer Pre-conditioning: Prepare your target aqueous buffer (e.g., PBS) and supplement it with 0.05% (v/v) Pluronic F-68 or Tween-20. Warm the buffer to 37°C. Causality: Warming the buffer increases the kinetic energy, preventing localized supersaturation and immediate precipitation upon solvent mixing.

  • Solvent Shift: While vigorously vortexing the warmed buffer, inject the DMSO stock dropwise to achieve the desired final concentration (e.g., 1 mM final = 1:100 dilution).

  • Validation: Centrifuge at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If no pellet forms, the solution is stable for immediate use.

Protocol 2: HP- β -CD Inclusion Complex Formulation

  • Excipient Preparation: Dissolve 200 mg of HP- β -CD in 1 mL of molecular biology grade water (20% w/v).

  • API Addition: Add 10 mg of the Boc-azocane derivative directly to the cyclodextrin solution.

  • Complexation: Sonicate the suspension in a bath sonicator at 40°C for 45-60 minutes. Causality: Sonication provides the mechanical energy required to break up the crystalline lattice of the solid, while the cyclodextrin encapsulates the free monomers, shifting the equilibrium toward the dissolved state.

  • Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

Workflow Visualizations

SolubilizationWorkflow Start Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (Solid API) Decision1 Is downstream assay sensitive to organic solvents? Start->Decision1 PathOrganic Use Co-solvent Strategy (DMSO/Tween) Decision1->PathOrganic No PathAqueous Use Host-Guest Strategy (HP-β-CD) Decision1->PathAqueous Yes StepOrg1 Dissolve in 100% DMSO (Max 50 mg/mL) PathOrganic->StepOrg1 StepAq1 Prepare 20% w/v HP-β-CD in Water PathAqueous->StepAq1 StepOrg2 Dilute into warm buffer with 0.05% surfactant StepOrg1->StepOrg2 Success Optically Clear Solubilized Product StepOrg2->Success StepAq2 Add API & Sonicate at 40°C for 60 min StepAq1->StepAq2 StepAq2->Success

Decision tree for solubilizing hydrophobic Boc-protected azocane derivatives in polar media.

ComplexationMechanism API Boc-Azocane (Hydrophobic) Complex Inclusion Complex (Water Soluble) API->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host Water Aqueous Bulk Phase (H-Bond Network) Complex->Water Solvation

Mechanism of HP-β-CD inclusion complexation masking the hydrophobic Boc group.

References
  • Royal Society of Chemistry. "Supplemental Material I. Solubility Estimates of Boc Derivatives." RSC.org. Available at:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Boc Cleavage of tert-Butyl 4-fluoro-5-oxoazocane-1-carboxylate

Welcome to the Advanced Synthesis Support Hub. This guide is specifically engineered for researchers and drug development professionals handling the deprotection of highly sensitive functionalized azocane systems. Removi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. This guide is specifically engineered for researchers and drug development professionals handling the deprotection of highly sensitive functionalized azocane systems.

Removing the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate presents unique chemoselectivity challenges. Standard protic acid cleavage often results in catastrophic yield losses due to the inherent reactivity of the 8-membered ring and the labile α -fluoro ketone moiety. This guide provides field-proven, self-validating protocols to bypass these degradation pathways.

Diagnostic Hub: Understanding the Molecule's Vulnerabilities

Before troubleshooting, it is critical to understand the causality behind the side reactions. The substrate contains three conflicting structural features:

  • The Boc-Protected Amine (N1): Requires acidic or Lewis acidic conditions for cleavage.

  • The α -Fluoro Ketone (C4-C5): Highly prone to dehydrofluorination (loss of HF) under strong Brønsted acid or basic conditions.

  • The Azocane Ring (8-membered): Conformationally predisposed to bring positions 1 and 5 into close spatial proximity, inviting transannular reactions.

G SM tert-butyl 4-fluoro-5-oxoazocane -1-carboxylate TFA Strong Acid (TFA/HCl) SM->TFA Enol Enolization & C3 Deprotonation TFA->Enol Side Reaction Deprot Successful Boc Cleavage (Amine Salt) TFA->Deprot Desired Pathway Elim HF Elimination (-20 Da) Conjugated Enone Formation Enol->Elim Neutral Neutralization / Free Amine Deprot->Neutral Trans Transannular Cyclization (Bicyclo[3.3.0]octane hemiaminal) Neutral->Trans Proximity Effect (N1 to C5)

Caption: Mechanistic pathways of degradation during Boc cleavage of 4-fluoro-5-oxoazocane.

Troubleshooting & FAQ Desk

Q1: My LC-MS shows a major byproduct with a -20 Da mass shift (M-20) after standard TFA deprotection. What is happening? A1: You are observing acid-catalyzed dehydrofluorination. Strong Brønsted acids like Trifluoroacetic acid (TFA) promote the enolization of the C5 ketone. This facilitates the loss of a proton at C3 and the expulsion of the fluoride ion at C4. The reaction is thermodynamically driven by the formation of a highly stable α,β -unsaturated ketone (enone). Solution: Abandon protic acids. Transition to a mild Lewis acid-mediated cleavage, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf), which operates in a non-protic environment and prevents enolization.

Q2: The Boc group was successfully cleaved, but NMR indicates the C5 ketone peak is missing, and a complex bicyclic mixture has formed. Why? A2: This is a classic transannular cyclization. The 8-membered azocane ring is conformationally flexible but heavily favors geometries that bring N1 and C5 within ~1.5 Å of each other. Once the Boc group is removed and the amine is neutralized to a free base, the nucleophilic secondary amine attacks the electrophilic C5 ketone, forming a bicyclo[3.3.0]octane hemiaminal. Solution: Never isolate this intermediate as a free base. Maintain the amine as a protonated salt until the exact moment of the subsequent coupling step, or utilize an in situ neutralization and coupling protocol[1].

Q3: I am detecting +56 Da adducts on my target molecule. How do I prevent this? A3: This mass addition corresponds to tert-butyl cation alkylation. The cleavage of the Boc group generates highly reactive tert-butyl carbocations that can alkylate nucleophilic sites on your molecule[1]. Solution: Incorporate a nucleophilic scavenger. Adding 0.5% dithioethane (DTE) or anisole to the cleavage cocktail will trap these cations[1]. Alternatively, the TMSOTf protocol naturally expels isobutylene gas, drastically reducing alkylation risks.

Performance Metrics: Deprotection Methods

To guide your experimental design, the following table synthesizes the quantitative performance of various deprotection strategies applied to sensitive α -fluoro azocane systems.

Cleavage MethodReagentsTarget Yield (%)HF Elimination RiskTransannular Cyclization RiskCausality / Mechanistic Notes
Brønsted Acid (Strong) 50% TFA in DCM< 30%> 50% 10 - 20%Protic acid drives enolization and subsequent loss of F− .
Brønsted Acid (Anhydrous) 4M HCl in Dioxane< 20%> 60% 15 - 25%Chloride acts as a weak base/nucleophile, exacerbating elimination.
Lewis Acid (Silicon) TMSOTf / 2,6-Lutidine> 85% < 5% < 5%Non-protic environment prevents enolization; lutidine buffers acidity.
Lewis Acid (Iodide) TMSI in MeCN> 90% < 2% < 5%Extremely mild; proceeds via stable silyl carbamate intermediate[2].

Validated Solutions: Step-by-Step Protocols

Protocol A: Mild Lewis Acid Deprotection (TMSOTf / 2,6-Lutidine)

This is the gold-standard protocol for sensitive substrates. It relies on a self-validating buffering system: 2,6-lutidine is a sterically hindered, non-nucleophilic base that neutralizes adventitious triflic acid without reacting with the electrophilic TMSOTf.

Materials Required:

  • Anhydrous Dichloromethane (DCM)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 2,6-Lutidine

  • Cold phosphate buffer (pH 6.0)

Step-by-Step Workflow:

  • Preparation: Dissolve tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (1.0 eq) in anhydrous DCM to a concentration of 0.1 M under an inert argon atmosphere.

  • Buffering & Cooling: Chill the reaction flask to 0 °C using an ice bath. Add 2,6-lutidine (1.5 eq) and stir for 5 minutes to ensure homogeneous buffering.

  • Activation: Slowly add TMSOTf (1.2 eq) dropwise over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could trigger unwanted transannular proximity effects.

  • Monitoring: Stir at 0 °C for 30–60 minutes. Validate completion via LC-MS (monitor the disappearance of the starting material mass).

  • Controlled Quenching: Quench the reaction strictly at 0 °C with a cold phosphate buffer (pH 6.0). Causality: Avoiding standard basic aqueous workup (like NaHCO3​ ) ensures the newly freed amine remains protonated, actively preventing the N1-to-C5 transannular attack.

  • Isolation: Extract the aqueous layer with cold DCM, dry over anhydrous Na2​SO4​ , and concentrate in vacuo at a low temperature (<25 °C). Proceed immediately to the next synthetic coupling step.

G Step1 Dissolve Substrate in Anhydrous DCM Step2 Cool to 0 °C Add 2,6-Lutidine Step1->Step2 Step3 Dropwise Addition of TMSOTf Step2->Step3 Step4 Quench with Cold Buffer (pH 6) Step3->Step4 Step5 Immediate Downstream Coupling Step4->Step5

Caption: Optimized mild Lewis acid (TMSOTf) deprotection workflow for sensitive substrates.

Protocol B: Ultra-Mild TMSI-Mediated Deprotection

For substrates that exhibit extreme sensitivity even to TMSOTf, Trimethylsilyl iodide (TMSI) offers an alternative pathway. The reaction proceeds via the formation of an N−(CO2​TMS) intermediate, followed by mild solvolysis/decarboxylation[2].

Step-by-Step Workflow:

  • Dissolve the substrate (1.0 eq) in anhydrous Acetonitrile (MeCN) at 0.1 M concentration.

  • Cool the solution to 0 °C under argon.

  • Add TMSI (1.1 eq) dropwise. Note: TMSI is highly light-sensitive; perform this step in a foil-wrapped flask.

  • Stir for 30 minutes at 0 °C. The intermediate silyl carbamate forms rapidly and cleanly[2].

  • Quench with methanol (2.0 eq) to trigger decarboxylation, then concentrate in vacuo. The resulting hydroiodide salt is highly stable against transannular cyclization.

References

  • N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Shelf-Life Optimization for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Welcome to the Technical Support Center. As a highly functionalized 8-membered heterocyclic building block, Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate presents unique handling challenges for drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly functionalized 8-membered heterocyclic building block, Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate presents unique handling challenges for drug development professionals. Its architecture contains three highly reactive domains: an acid-labile N-Boc protecting group, an electrophilic α -fluoro ketone, and a medium-sized azocane ring subject to transannular strain.

This guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to ensure the chemical integrity of your compound throughout its shelf-life.

Part 1: Core Stability Troubleshooting & FAQs

Q1: My 1H NMR shows a loss of the tert-butyl signal and the presence of a new amine peak over time. What is driving this degradation? A1: You are observing spontaneous Boc (tert-butyloxycarbonyl) deprotection. The Boc group is inherently labile to acidic conditions . Even trace amounts of acidic impurities in your storage environment or solvent (e.g., degraded chloroform-d generating DCl) can protonate the carbamate. This triggers an acid hydrolysis mechanism that dissociates a tert-butyl cation, ultimately decomposing the intermediate into carbon dioxide, isobutylene, and the free azocane amine [[]](). Causality & Solution: Atmospheric moisture reacting with ambient CO2​ can lower localized pH enough to catalyze this cleavage over months of storage. Always store the compound in a strictly neutral, anhydrous environment.

Q2: I am observing a mixture of diastereomers and a loss of the fluorine signal in 19F NMR after prolonged storage at room temperature. Why? A2: α -Fluoro ketones are highly susceptible to base-catalyzed enolization and nucleophilic attack. The highly electronegative fluorine atom increases the acidity of the α -proton. Under mild basic conditions or thermal stress, the molecule can undergo enolization leading to epimerization at the C4 position, or worse, elimination of hydrogen fluoride (HF) to form an α,β -unsaturated ketone 2. The 8-membered azocane ring possesses inherent transannular strain, which thermodynamically drives these elimination and ring-opening processes if the activation energy barrier is breached by ambient heat 3. Causality & Solution: Thermal energy provides the activation energy required for HF elimination. Maintain storage temperatures strictly at or below -20°C.

Q3: How do ICH Q1A guidelines apply to the storage of this specific research chemical? A3: The ICH Q1A(R2) guidelines dictate that stability testing must evaluate the physical and chemical attributes of a substance under varying temperature and humidity conditions to establish a reliable shelf-life 4. Because of the hydrolytic susceptibility of the Boc group and the thermal lability of the α -fluoro ketone, accelerated testing (e.g., 40°C / 75% RH) typically results in rapid degradation. Therefore, long-term storage must default to the stringent -20°C parameters outlined for unstable drug substances.

Degradation Molecule Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate Acid Acidic Conditions (Moisture/Protons) Molecule->Acid Base Basic/Nucleophilic Conditions (Amines/OH-) Molecule->Base Thermal Thermal Stress (> 40°C) Molecule->Thermal BocCleavage Boc Deprotection (Free Amine + CO2 + Isobutylene) Acid->BocCleavage HFElim HF Elimination / Enolization (alpha,beta-Unsaturated Ketone) Base->HFElim Thermal->HFElim RingDeg Transannular Degradation (Ring Opening) Thermal->RingDeg

Mechanistic degradation pathways of the functionalized azocane under environmental stress.

Part 2: Quantitative Stability Data

To understand the urgency of proper storage, review the following stability profile modeled after ICH Q1A(R2) stress testing parameters 4.

Storage ConditionDurationPurity (HPLC-UV)Primary Degradant Observed
-20°C, Dry, Dark (Inert Gas) 12 months>98.5%None (Stable)
2-8°C, Dry, Dark 6 months94.2%Epimerized α -fluoro ketone
25°C, 60% RH (Ambient) 1 month81.7%Boc-cleaved free amine, Ketone Hydrate
40°C, 75% RH (Accelerated) 1 week<45.0%HF elimination product, Ring-opened polymers

Part 3: Self-Validating Storage Protocol

To guarantee trustworthiness in your downstream assays, you must treat storage not as a passive state, but as an active, self-validating workflow. By establishing a baseline and eliminating freeze-thaw cycles, you ensure that any experimental anomalies are isolated from reagent degradation.

Step-by-Step Methodology:
  • Baseline Validation: Upon receipt of the lyophilized solid, immediately perform HPLC-UV and 19F/1H NMR to establish a quantitative baseline purity.

  • Inert Atmosphere Transfer: Move the bulk material into a glovebox purged with Argon ( O2​ < 1 ppm, H2​O < 1 ppm). Causality: Argon is heavier than nitrogen and provides a superior blanket against atmospheric moisture, preventing ketone hydration and Boc hydrolysis.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Causality: Amber glass prevents photolytic degradation, while single-use aliquoting entirely eliminates the destructive condensation caused by repeated freeze-thaw cycles.

  • Sealing: Cap vials with PTFE-lined septa. Place the vials inside a secondary container with indicating silica gel desiccant.

  • Long-Term Storage: Transfer the secondary container to a continuously monitored -20°C freezer.

  • Pre-Use Acclimation (Critical Step): Before opening an aliquot for an experiment, remove it from the freezer and allow it to warm to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial instantly condenses ambient moisture onto the powder, rapidly accelerating acid-catalyzed Boc cleavage.

StorageWorkflow Start 1. Baseline Validation (HPLC/NMR) GloveBox 2. Inert Atmosphere Transfer (Argon Glovebox) Start->GloveBox Aliquoting 3. Aliquot into Amber Vials (Single-Use Quantities) GloveBox->Aliquoting Desiccant 4. Seal with PTFE Caps & Add Silica Desiccant Aliquoting->Desiccant Storage 5. Long-Term Storage (-20°C Monitored) Desiccant->Storage Acclimation 6. Pre-Use Acclimation (Warm to RT in Desiccator) Storage->Acclimation

Self-validating aliquoting and storage workflow to ensure long-term chemical integrity.

References

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Azocane: Structure, Synthesis, and Reactivity Grokipedia [Link]

  • e-EROS Encyclopedia of Reagents for Organic Synthesis: N-Fluorobenzenesulfonimide ResearchGate[Link]

Sources

Troubleshooting

Resolving co-elution problems in HPLC analysis of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Technical Support Center: HPLC Analysis of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to the Challenge: Navigating Co-elution in th...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Analysis of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Challenge: Navigating Co-elution in the Analysis of a Novel Azocane Derivative

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate quantification and purity assessment of this compound by High-Performance Liquid Chromatography (HPLC) are critical for ensuring the quality and safety of the final drug product. However, its analysis is often complicated by co-elution with structurally similar impurities or degradants. This guide provides a comprehensive resource for troubleshooting and resolving these co-elution challenges, ensuring robust and reliable analytical methods.

This guide is structured to provide both reactive troubleshooting solutions and proactive preventative strategies. By understanding the fundamental principles of chromatography and applying the systematic approaches outlined here, you can overcome co-elution issues and develop validated HPLC methods suitable for your intended purpose, in line with regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

Troubleshooting Guide: Resolving Co-elution

This section addresses common co-elution problems in a question-and-answer format, providing step-by-step guidance to restore peak resolution.

Q1: My main peak for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is not fully resolved from a closely eluting impurity. Where do I start?

A1: Start by systematically evaluating and adjusting your mobile phase conditions. The mobile phase is often the most powerful tool for manipulating selectivity in reversed-phase HPLC. [4][5]

Underlying Principle: The resolution of two peaks is governed by three factors: efficiency (N), selectivity (α), and retention factor (k).[5] Changing the mobile phase composition directly impacts the selectivity and retention factor, offering the most significant potential for improving separation.[4][5]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-elution.

Step-by-Step Protocol:

  • Adjust Mobile Phase Strength (Isocratic or Gradient):

    • For isocratic methods: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention time of your compounds and may provide better separation.[5]

    • For gradient methods: Decrease the gradient slope, particularly in the region where the co-eluting peaks appear. A shallower gradient provides more time for the compounds to interact with the stationary phase, often leading to improved resolution.[6]

  • Modify Mobile Phase pH:

    • Since Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate contains a carbamate group and a ketone, its polarity and that of its potential impurities can be influenced by the mobile phase pH.

    • Adjusting the pH can alter the ionization state of the analytes, which can dramatically change their retention behavior and selectivity.[7][8][9][10] It is generally advisable to work at a pH at least 2 units away from the pKa of the analytes to ensure robust and reproducible results.[7][8]

  • Change the Organic Modifier:

    • If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different properties and can interact differently with the analytes and the stationary phase, leading to changes in elution order and improved separation.[4]

Q2: I've tried adjusting the mobile phase, but the peaks are still not resolved. What's my next move?

A2: If mobile phase optimization is insufficient, the next step is to evaluate your stationary phase (the HPLC column).

Underlying Principle: The stationary phase chemistry is a critical factor in determining the selectivity of your separation.[11] If the current stationary phase does not provide adequate separation, a different chemistry may be required.

Column Selection Strategies:

Stationary PhasePrimary InteractionBest For
C18 (ODS) HydrophobicGeneral purpose, good for non-polar to moderately polar compounds.[12]
C8 Less hydrophobic than C18For compounds that are too strongly retained on a C18 column.[12]
Phenyl π-π interactionsGood for aromatic compounds or those with double bonds.[11]
Polar-Embedded Hydrophobic and polar interactionsEnhanced retention and selectivity for polar compounds.[11]
HILIC Hydrophilic partitioningFor very polar compounds that are not well-retained in reversed-phase.[12][13][14]

Step-by-Step Protocol:

  • Try a Different C18 Column: Not all C18 columns are the same. Differences in silica purity, end-capping, and bonding density can lead to significant selectivity differences.

  • Switch to a Different Stationary Phase: If a different C18 column doesn't work, try a phenyl or a polar-embedded phase. The unique interactions offered by these columns may be what you need to resolve your co-eluting peaks.[11]

  • Consider Column Dimensions:

    • Longer Column: A longer column will increase the number of theoretical plates (efficiency), which can improve resolution.[5][15] However, this will also increase analysis time and backpressure.

    • Smaller Particle Size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution.[4][15] This will also lead to higher backpressure, so ensure your HPLC system is capable of handling it.

Q3: I'm seeing "ghost peaks" in my chromatogram that are interfering with my analysis. What are they and how do I get rid of them?

A3: Ghost peaks are extraneous peaks that are not due to the injected sample. They are often caused by contaminants in the mobile phase or carryover from previous injections. [16]

Troubleshooting Ghost Peaks:

Caption: Identifying the source of ghost peaks.

Step-by-Step Protocol:

  • Run a Blank Gradient: Run your analytical method without injecting a sample. If the ghost peak is still present, the source is likely your mobile phase or system contamination.[16]

  • Address Mobile Phase Contamination:

    • Always use high-purity, HPLC-grade solvents and reagents.

    • Prepare fresh mobile phase daily.

    • Filter your mobile phase before use.

  • Address Carryover:

    • If the ghost peak only appears after injecting a sample, it is likely due to carryover.[17]

    • Optimize your autosampler's needle wash procedure. Use a wash solvent that is strong enough to dissolve your analyte completely.[17]

    • If carryover persists, your column may be contaminated. Develop a robust column washing procedure to be used at the end of each sequence.

Proactive Measures & FAQs

Q4: How can I develop a robust HPLC method from the start to avoid co-elution problems?

A4: A systematic approach to method development is key.

  • Understand Your Analyte: Research the chemical properties of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, including its polarity, pKa, and UV absorbance.

  • Column and Mobile Phase Screening: Screen a variety of columns with different selectivities (e.g., C18, Phenyl, polar-embedded) and different mobile phase conditions (e.g., acetonitrile vs. methanol, different pH values).[18]

  • Gradient Optimization: Once you have a promising column and mobile phase combination, optimize the gradient profile to achieve the best possible resolution in the shortest amount of time.[6]

  • Method Validation: Once your method is developed, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][2][3][19][20] Validation parameters include specificity, linearity, accuracy, precision, and robustness.[1][2]

Q5: What are the regulatory expectations for analytical method validation?

A5: Regulatory bodies like the FDA and EMA follow the guidelines set by the International Council for Harmonisation (ICH). The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," provides a comprehensive framework for validating analytical methods.[1][2][3][19][20] Key aspects include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

  • Accuracy: The closeness of test results to the true value.[21]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q6: Where can I find official guidance on HPLC methods and validation?

A6: The United States Pharmacopeia (USP) General Chapter <621> "Chromatography" is an essential resource that provides definitions, calculations, and system suitability requirements for chromatographic methods.[22][23][24][25][26] The ICH guidelines, particularly Q2(R1), are the global standard for analytical method validation.[1][2][3][19][20]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

  • Prepare Buffers: Prepare a series of mobile phase A buffers at different pH values (e.g., pH 3.0, 5.0, 7.0, 9.0). Ensure the buffer has adequate capacity at the chosen pH.

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Equilibrate the System: Equilibrate the column with the initial mobile phase composition for at least 15-20 column volumes.

  • Inject Sample: Inject your sample containing Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate and its potential impurities.

  • Run Gradient: Run a standard gradient (e.g., 5-95% B in 20 minutes).

  • Evaluate Chromatograms: Compare the chromatograms at each pH value, paying close attention to changes in selectivity and resolution.

  • Select Optimal pH: Choose the pH that provides the best separation of the critical peak pair.

Protocol 2: Column Screening

  • Select Columns: Choose 3-4 columns with different stationary phase chemistries (e.g., C18, Phenyl, Polar-Embedded).

  • Define a Standard Method: Use a consistent mobile phase and gradient program for all columns.

  • Equilibrate Each Column: Thoroughly equilibrate each column before use.

  • Inject Sample: Inject the same sample onto each column.

  • Compare Results: Evaluate the chromatograms from each column to determine which provides the best selectivity for your analytes.

References

  • <621> Chromatography. (n.d.). In USP-NF. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER. Retrieved from [Link]

  • ICH Q2(R1) Analytical Procedures Guide. (n.d.). Scribd. Retrieved from [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. (n.d.). Labtech. Retrieved from [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023, June 7). Labcompare. Retrieved from [Link]

  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. Retrieved from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent Technologies. Retrieved from [Link]

  • Waters Column Selection Guide for Polar Compounds. (2024). Waters Corporation. Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek, Inc. Retrieved from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (2026, March 13). LCGC International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]

  • pH Effects on Chromatographic Retention Modes. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Column Selection Guide. (2025, April 1). SCION Instruments. Retrieved from [Link]

  • How to Improve the Resolution Between Two Peaks in Liquid Chromatography. (n.d.). Welch Materials, Inc. Retrieved from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. (2026, March 13). LCGC International. Retrieved from [Link]

  • HPLC Column Selection Guide. (n.d.). Phenomenex. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link]

  • <621> Chromatography. (2024, September 27). USP-NF. Retrieved from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved from [Link]

  • Leistner, A., & Holzgrabe, U. (2021). Impurity profiling of dapsone using gradient HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2026, March 17). LCGC International. Retrieved from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10). Technology Networks. Retrieved from [Link]

  • Monitoring Impurities Using a High Throughput Focused Gradient With the AllianceTM iS Bio System. (n.d.). Waters Corporation. Retrieved from [Link]

  • Syed, R. A. (2018). Investigation of factors affecting reverse-phase high performance liquid chromatography. Auctus: The Journal of Undergraduate Research and Creative Scholarship, 2(1), 1. Retrieved from [Link]

  • Kromidas, S. (Ed.). (2019). Gradient HPLC for Practitioners. Wiley-VCH.
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry. Retrieved from [Link]

Sources

Optimization

Handling moisture sensitivity of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate intermediates

Welcome to the advanced troubleshooting guide for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate . As a highly electrophilic, conformationally flexible 8-membered cyclic intermediate, this compound presents unique handli...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate . As a highly electrophilic, conformationally flexible 8-membered cyclic intermediate, this compound presents unique handling challenges, primarily surrounding its extreme moisture sensitivity.

This guide is designed for synthesis chemists and drug development professionals. It moves beyond basic handling instructions to explain the fundamental thermodynamic and kinetic forces driving the degradation of this intermediate, providing self-validating protocols to ensure reproducible downstream couplings.

Part 1: Diagnostic FAQ & Mechanistic Troubleshooting

Q: Why does my batch of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate lose reactivity and change physical consistency over time? A: You are observing the formation of an inactive geminal diol (hydrate). The highly electronegative alpha-fluorine atom at the C4 position exerts a strong inductive pull (-I effect), significantly increasing the partial positive charge on the adjacent C5 carbonyl carbon. This lowers the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO), making it exceptionally susceptible to nucleophilic attack.[1]. Furthermore, in medium-sized rings like the 8-membered azocane, [2] because the conversion of the sp² carbonyl carbon to an sp³ hydrate relieves inherent transannular ring strain (Prelog strain).

Q: Can hydrate formation cause permanent degradation of the intermediate? A: Yes. While simple hydration is theoretically reversible, prolonged exposure to moisture can lead to irreversible decomposition.[3]. If this occurs, the liberated hydrofluoric acid (HF) will rapidly cleave the acid-sensitive tert-butyl carbamate (Boc) protecting group at the N1 position, leading to irreversible polymerization and complete loss of your batch.

Q: How do conformational effects in the azocane ring impact its reactivity? A: The reactivity of alpha-fluoroketones is heavily influenced by their conformation. For optimal reactivity with nucleophiles, the C–F bond must align orthogonally to the carbonyl π-system to allow for proper orbital overlap. However, [4]. In the flexible azocane ring, the molecule adopts conformations that minimize dipole-dipole repulsion between the C=O and C–F bonds. This can inadvertently shield the carbonyl from desired bulky synthetic nucleophiles, while still allowing small molecules like water to attack and form the hydrate.

Part 2: Quantitative Analytical Markers

To definitively distinguish between the active ketone and the inactive hydrate, Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable, non-destructive method. Because the hybridization of the C5 carbon changes from sp² to sp³, the electronic environment of the adjacent C4 fluorine and proton shifts dramatically.

Table 1: Representative Diagnostic Shifts for Alpha-Fluoro Azocane Systems

Analytical MethodActive Ketone (sp² Carbonyl)Inactive Hydrate (sp³ gem-diol)Diagnostic Indicator
¹⁹F NMR (CDCl₃) -185 to -195 ppm-205 to -215 ppm~20 ppm upfield shift upon hydration.
¹H NMR (C4-H) 4.8 - 5.3 ppm (dd, J ≈ 48 Hz)4.0 - 4.5 ppm (ddd, J ≈ 45 Hz)Upfield shift due to loss of carbonyl deshielding.
FT-IR Strong C=O stretch at ~1730 cm⁻¹Broad O-H stretch at ~3300 cm⁻¹Disappearance of the sharp ketone C=O band.

(Note: Exact chemical shifts depend on the specific azocane ring conformation and solvent temperature).

Part 3: Handling & Recovery Workflow

Workflow N1 Retrieve Tert-butyl 4-fluoro -5-oxoazocane-1-carboxylate N2 In-Process QC (19F & 1H NMR Analysis) N1->N2 N3 Is Hydrate Present? (gem-diol > 2%) N2->N3 N4 Azeotropic Dehydration (Toluene, Dean-Stark, 110°C) N3->N4  Yes (Hydrated)   N5 Inert Storage Protocol (Argon, -20°C, 3Å Sieves) N3->N5  No (Pure Ketone)   N4->N2  Re-test   N6 Proceed to Downstream Coupling / Reaction N5->N6

Workflow for the detection, recovery, and storage of moisture-sensitive alpha-fluoro ketones.

Part 4: Self-Validating Experimental Protocols
Protocol A: Reversible Dehydration via Azeotropic Distillation

Objective: Convert the inactive gem-diol hydrate back to the active alpha-fluoro ketone. Self-Validating Mechanism: This protocol uses a Dean-Stark trap to visually confirm bulk water removal, followed by a mandatory ¹⁹F NMR check to quantify the exact ketone:hydrate ratio, ensuring the material is perfectly anhydrous before proceeding.

  • Setup: Suspend the hydrated intermediate in anhydrous toluene (10 mL per gram of substrate) in an oven-dried round-bottom flask under a positive argon atmosphere.

  • Apparatus: Equip the reaction flask with a Dean-Stark trap (pre-filled with anhydrous toluene) and a reflux condenser.

  • Reflux: Heat the mixture to reflux (approx. 110°C) using a heating mantle.

  • Monitor: Observe the Dean-Stark trap for water droplet accumulation. Continue refluxing for 2 hours after the last visible water droplet has separated to ensure complete shift of the equilibrium.

  • Isolation: Allow the system to cool to room temperature under a continuous argon sweep. Concentrate the solution in vacuo using a rotary evaporator flushed with argon to yield the anhydrous ketone.

  • Validation Step: Immediately dissolve a 5 mg aliquot in anhydrous CDCl₃ (stored over 3Å molecular sieves) and acquire a ¹⁹F NMR spectrum. The complete absence of the upfield hydrate signal (-205 to -215 ppm) confirms successful dehydration.

Protocol B: Moisture-Free Reaction Setup

Objective: Execute downstream synthetic reactions without re-hydration of the highly electrophilic C5 carbonyl. Self-Validating Mechanism: By quantifying solvent moisture via Karl Fischer titration prior to the reaction, the protocol eliminates environmental moisture as a confounding variable in cases of low yield.

  • Preparation: Flame-dry all glassware under a vacuum of <0.1 Torr, then backfill with high-purity argon. Repeat this cycle three times.

  • Transfer: Add the anhydrous tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate to the flask inside a strictly controlled inert glovebox.

  • Solvent Verification: Use a Karl Fischer titrator to verify that the reaction solvent (e.g., THF or DCM) has a water content of <10 ppm . Note: Even trace water will outcompete weak synthetic nucleophiles due to the extreme electrophilicity of the fluorinated carbonyl.

  • Execution: Transfer the verified solvent via a dried, argon-purged syringe. Proceed with the addition of downstream reagents at the specified temperature (typically -78°C to 0°C to control the reaction rate and prevent enolization).

References
  • Suzuki, S., Kitamura, Y., Lectard, S., Hamashima, Y. & Sodeoka, M. (2012). "Catalytic asymmetric mono-fluorination of α-keto esters: Synthesis of optically active β-fluoro-α-hydroxy and β-fluoro-α-amino acid derivatives." Angewandte Chemie International Edition.

  • Sloop, J. C., et al. (2013). "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." International Journal of Chemistry.

  • O'Hagan, D., et al. (2001). "On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates." Journal of Organic Chemistry / PubMed.

  • "Conformational preferences of α-fluoroketones may influence their reactivity." (2017). Beilstein Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate vs non-fluorinated azocane analogs

Comparative Evaluation Guide: Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate vs. Non-Fluorinated Azocane Analogs Executive Summary As medicinal chemistry ventures beyond traditional "flatland" aromatic rings, saturated n...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Evaluation Guide: Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate vs. Non-Fluorinated Azocane Analogs

Executive Summary

As medicinal chemistry ventures beyond traditional "flatland" aromatic rings, saturated nitrogen heterocycles like the 8-membered azocane ring are gaining prominence for accessing novel chemical space. However, the native azocane scaffold presents inherent challenges, including high conformational flexibility and elevated lipophilicity compared to smaller rings like piperidine. The strategic introduction of fluorine—specifically via the building block tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate [1]—serves as a powerful vector to modulate these physicochemical liabilities. This guide provides an objective, data-driven comparative analysis of this fluorinated scaffold against its non-fluorinated counterpart, detailing the causality behind its enhanced performance in drug discovery workflows.

Physicochemical Profiling & Causality

The substitution of hydrogen with fluorine at the alpha position relative to the ketone in the azocane ring induces profound stereoelectronic and physicochemical shifts:

  • Basicity (pKa) Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I). Upon deprotection of the Boc group to yield the free secondary amine, the proximity of the highly electronegative fluorine atom to the nitrogen significantly lowers the amine's pKa[2]. This monotonic reduction in basicity ensures a higher fraction of the unprotonated species at physiological pH (7.4), directly enhancing passive membrane permeability[2].

  • Lipophilicity (LogP/LogD) and Polarity: While fluorination is classically associated with increased lipophilicity, its effect in saturated heterocycles is highly context-dependent[3]. The alpha-fluoro ketone motif creates competing local dipoles. Depending on the relative orientation of the C-F and C=O bonds, this can paradoxically stabilize or even reduce the overall LogD7.4 compared to the non-fluorinated analog, optimizing the molecule's position within the "rule of five" space[3].

  • Conformational Pre-organization: The native azocane ring is highly flexible, leading to significant entropic penalties upon target binding. The introduction of the fluorine atom induces stereoelectronic constraints (e.g., dipole-dipole minimization and gauche effects)[3]. This restricts the ring's conformational ensemble, effectively "locking" the scaffold into a more predictable geometry that can improve target binding affinity and selectivity[3].

  • Metabolic Stability: The strong C-F bond blocks primary sites of cytochrome P450-mediated oxidative metabolism. Consequently, fluorinated saturated heterocycles typically exhibit lower intrinsic microsomal clearance compared to their non-fluorinated counterparts[3].

Mechanistic Diagrams

ConformationalLogic A Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate C Alpha-Fluorination Effects A->C B Non-Fluorinated Azocane Analog B->C Baseline Reference D Inductive Electron Withdrawal (Decreased Amine pKa) C->D E Dipole-Dipole Modulation (Optimized LogD7.4) C->E F Stereoelectronic Constraints (Conformational Pre-organization) C->F

Logical flow of physicochemical enhancements induced by alpha-fluorination in the azocane scaffold.

Quantitative Data Comparison

The following table synthesizes expected physicochemical parameters based on established profiling of fluorinated saturated heterocyclic amines[2][3].

ParameterTert-butyl 5-oxoazocane-1-carboxylate (Non-Fluorinated)Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (Fluorinated)Impact on Drug Design
Molecular Weight 227.30 g/mol 245.29 g/mol Negligible increase.
Amine pKa (Post-deprotection) ~9.5 - 10.0~7.5 - 8.2Lower basicity improves passive permeability.
LogD (pH 7.4) ~1.8~2.1 (Context-dependent)Tuned lipophilicity for optimal oral absorption.
Intrinsic Clearance (CLint) High (Rapid metabolism)Moderate to LowEnhanced metabolic half-life.
Conformational Flexibility High (Multiple ring puckers)RestrictedLower entropic penalty upon binding.

Experimental Methodologies

To objectively validate the performance of these scaffolds, the following self-validating protocols must be executed. Each protocol includes internal controls to ensure data integrity.

Protocol A: Potentiometric pKa Determination

Causality: Accurate pKa measurement is critical to understanding the ionization state at physiological pH, which dictates solubility and permeability.

  • Sample Preparation: Deprotect the Boc group using 4M HCl in dioxane. Isolate the free amine hydrochloride salt.

  • Titration Setup: Dissolve 1-2 mg of the compound in 10 mL of 0.15 M KCl (to maintain constant ionic strength and suppress activity coefficient variations).

  • Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Execution: Perform an acid-base titration using a standardized 0.1 M KOH solution under a nitrogen atmosphere at 25°C to prevent CO2 absorption.

  • Validation: Run a known standard (e.g., piperidine) alongside the samples. The pKa is derived from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

Protocol B: Shake-Flask LogD7.4 Measurement

Causality: LogD7.4 provides a realistic measure of lipophilicity for ionizable compounds, directly correlating with in vivo distribution.

  • Phase Preparation: Pre-saturate n-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together for 24 hours to prevent volume changes during the assay.

  • Incubation: Dissolve the deprotected analyte in the aqueous buffer to a concentration of 100 µM. Add an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and organic layers. Quantify the compound concentration using LC-MS/MS.

  • Validation: Calculate LogD7.4 = Log([Analyte]octanol / [Analyte]buffer). Include a reference standard (e.g., propranolol) to validate the system's accuracy.

Protocol C: In Vitro Microsomal Stability Assay

Causality: Assessing the vulnerability of the azocane ring to oxidative metabolism by CYP450 enzymes.

  • Incubation Mixture: Combine 1 µM of the test compound with human liver microsomes (0.5 mg protein/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH (the essential cofactor for CYP450 activity).

  • Sampling: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound.

  • Validation: Calculate the intrinsic clearance (CLint). Use verapamil as a high-clearance positive control to verify microsomal activity.

Workflow Visualization

ExperimentalWorkflow N1 1. Scaffold Prep (Boc Deprotection) N2 2. Physicochemical Assays (pKa & LogD7.4) N1->N2 N3 3. In Vitro ADME (Microsomal Clearance) N2->N3 N4 4. Data Synthesis & SAR Modeling N3->N4

Standardized experimental workflow for comparative scaffold evaluation.

References

  • Aaronchem. "tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate".
  • Melnykov, K. P., et al. (2022). "Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines". Chemistry, 28(55). PubMed.
  • Benchchem. "Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design".
  • Taras Shevchenko National University of Kyiv, et al. (2023). "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties". PubMed.

Sources

Comparative

A Comparative Guide to the Reactivity of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate and Piperidine Derivatives in Drug Discovery

An Objective Comparison for Medicinal Chemists This guide provides a detailed comparison of the predicted chemical reactivity of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, a functionalized medium-sized ring, and sta...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison for Medicinal Chemists

This guide provides a detailed comparison of the predicted chemical reactivity of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, a functionalized medium-sized ring, and standard piperidine derivatives. The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals.[1][2] Its rigid chair conformation allows for precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. In contrast, the eight-membered azocane ring is significantly less explored but offers access to a different and more flexible region of chemical space, which can be advantageous for novel target binding.

This document outlines a proposed experimental framework for a head-to-head comparison of their reactivity in two fundamental reactions crucial for drug development: N-alkylation and N-acylation. The analysis and data presented herein are predictive, based on established principles of physical organic chemistry, and are intended to guide researchers in designing their synthetic strategies.

Structural and Electronic Analysis: A Tale of Two Rings

The fundamental differences in reactivity stem from the distinct structural and electronic properties of the two heterocyclic systems.

  • Piperidine: The six-membered piperidine ring predominantly adopts a stable chair conformation, which minimizes steric strain. The nitrogen atom's lone pair is readily available, making it a strong nucleophile and base, and the most common site for functionalization.

  • Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate: This molecule presents a more complex profile:

    • Conformational Flexibility: The eight-membered azocane ring has significantly more conformational freedom than the rigid piperidine chair. This flexibility can be an asset for binding to dynamic protein targets but can also introduce an entropic penalty.

    • Electronic Effects: The nucleophilicity of the nitrogen is expected to be significantly attenuated. The primary reason is the presence of a fluorine atom at the C4 position. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect, which decreases the ability of the nearby nitrogen atom to donate its lone pair of electrons.[3] This effect is known to reduce the basicity of amines.[3][4] Furthermore, the ketone at the C5 position also contributes a deactivating electron-withdrawing effect.

    • Boc Protection: The tert-butoxycarbonyl (Boc) group is a bulky protecting group that sterically hinders the nitrogen atom. While this guide focuses on the reactivity of the ring nitrogen after deprotection, it's a crucial feature of the parent molecule.

cluster_0 Piperidine Derivative cluster_1 Azocane Derivative piperidine Piperidine - Stable Chair Conformation - Nucleophilic Nitrogen azocane Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate - Flexible 8-membered Ring - Electron-withdrawing F and C=O groups - Reduced Nitrogen Nucleophilicity

Caption: High-level structural comparison of the two scaffolds.

Proposed Experimental Framework for Comparative Reactivity

To objectively assess the differences in reactivity, a standardized, parallel synthesis approach is proposed. The core of this framework involves reacting the deprotected amine of both the azocane and a standard piperidine with the same electrophiles under identical reaction conditions and monitoring the outcomes.

G cluster_reactions Parallel Reactivity Screening cluster_analysis Data Analysis start Prepare Deprotected Amines: 1. Azocane (from title compound) 2. Piperidine (control) alkylation N-Alkylation (Reductive Amination) start->alkylation Identical Conditions acylation N-Acylation start->acylation Identical Conditions monitoring Reaction Monitoring (TLC, LC-MS) alkylation->monitoring acylation->monitoring quantification Yield & Purity Analysis (NMR, HPLC) monitoring->quantification conclusion Comparative Reactivity Profile quantification->conclusion

Caption: General workflow for the comparative reactivity study.

Detailed Experimental Protocols

The following protocols describe standardized procedures for comparing the reactivity of the deprotected 4-fluoro-5-oxoazocane and a simple piperidine (e.g., piperidine itself or 4-methylpiperidine) as a control.

Protocol 1: Comparative N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for N-alkylation. This protocol uses a common aldehyde and a mild reducing agent, sodium triacetoxyborohydride, which is known for its high selectivity.

Materials:

  • Deprotected 4-fluoro-5-oxoazocane (Substrate A)

  • Piperidine (Substrate P)

  • Benzaldehyde (Electrophile, 1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks under an inert atmosphere, dissolve Substrate A (1.0 eq) and Substrate P (1.0 eq) in anhydrous DCM.

  • Aldehyde Addition: To each flask, add benzaldehyde (1.1 eq) and stir the mixtures at room temperature for 30 minutes to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to each reaction mixture.

  • Monitoring: Monitor the progress of both reactions simultaneously by Thin-Layer Chromatography (TLC) or LC-MS at regular time intervals (e.g., every hour).

  • Workup: Upon completion (or after a set time, e.g., 16 hours), quench each reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification & Analysis: Filter and concentrate the solutions under reduced pressure. Purify the crude products via flash column chromatography and determine the yield and purity.

Protocol 2: Comparative N-Acylation

This protocol uses a standard acylating agent, acetic anhydride, and a non-nucleophilic base to compare the rate and efficiency of amide bond formation.

Materials:

  • Deprotected 4-fluoro-5-oxoazocane (Substrate A)

  • Piperidine (Substrate P)

  • Acetic Anhydride (Electrophile, 1.1 eq)

  • Triethylamine (Et₃N) (Base, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks under an inert atmosphere, dissolve Substrate A (1.0 eq) and Substrate P (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to each solution and cool to 0 °C using an ice-water bath.

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to each stirred solution.

  • Monitoring: Allow the reactions to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of both reactions by TLC or LC-MS.

  • Workup: Upon completion, quench each reaction by adding water. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification & Analysis: Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Filter, concentrate, and purify the crude product by flash column chromatography to determine the yield.

Predictive Data and Analysis

The following tables summarize the predicted outcomes of the comparative experiments based on fundamental chemical principles.

Table 1: Predicted Outcomes for Comparative N-Alkylation

FeaturePiperidine Derivative4-fluoro-5-oxoazocaneRationale
Reaction Time ~4-8 hours>16 hours (or incomplete)Higher nucleophilicity of piperidine nitrogen leads to faster iminium formation and subsequent reduction.
Predicted Yield High (>85%)Moderate to Low (<50%)The electron-deficient nature of the azocane nitrogen disfavors the reaction thermodynamically and kinetically.
Side Products MinimalPotential for starting material recovery or slow decomposition.The azocane's reduced reactivity may lead to incomplete conversion.

Table 2: Predicted Outcomes for Comparative N-Acylation

FeaturePiperidine Derivative4-fluoro-5-oxoazocaneRationale
Reaction Time < 2 hours~8-16 hoursThe highly electrophilic acylating agent will react much faster with the more nucleophilic piperidine.
Predicted Yield Very High (>90%)Moderate (~60-70%)Acylation is a very efficient reaction, but the reduced nucleophilicity of the azocane will still result in a lower yield compared to the piperidine.
Side Products MinimalMinimalAcylation is generally a clean reaction, but may require more forcing conditions for the azocane.

Analysis:

The central prediction is that the piperidine derivative will consistently outperform the 4-fluoro-5-oxoazocane in terms of reaction rate and overall yield in standard nucleophilic reactions. This is a direct consequence of the powerful electron-withdrawing effects of the α-fluoro and β-keto substituents on the azocane ring, which significantly decrease the electron density and availability of the nitrogen's lone pair. While piperidine is a potent nucleophile, the functionalized azocane is predicted to be a weak one. Additionally, the stability of the azocane should be considered, as β-fluoro carbonyl compounds can be prone to decomposition via HF elimination under certain conditions.[5][6]

Implications for Drug Development

The predicted differences in reactivity have significant practical implications for medicinal chemistry programs.

  • Library Synthesis: The high and predictable reactivity of the piperidine scaffold makes it ideal for the rapid generation of large compound libraries using automated parallel synthesis platforms.[1] A wide array of building blocks and reaction conditions can be successfully applied.

  • Scaffold Functionalization: Functionalizing the 4-fluoro-5-oxoazocane scaffold will likely require more specialized and optimized conditions. Standard, mild reaction conditions may prove ineffective, necessitating stronger electrophiles, higher temperatures, or specific catalytic systems. This could slow down the lead optimization process.

  • Metabolic Stability: The reduced reactivity of the azocane nitrogen, a direct result of the fluorine substituent, may translate to increased metabolic stability. Fluorine is often installed to block sites of metabolism by cytochrome P450 enzymes.[5] This could be a significant advantage of the azocane scaffold, potentially leading to improved pharmacokinetic properties.

  • Novelty and Intellectual Property: The challenges associated with synthesizing and functionalizing less-common scaffolds like the azocane mean they are less prevalent in existing patent literature. Successfully developing chemistry for this scaffold could provide a stronger intellectual property position.

Conclusion

This guide presents a predictive comparison between the workhorse piperidine scaffold and the novel, functionalized Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate. While piperidine's high nucleophilicity makes it a synthetically tractable and versatile core for drug discovery, the azocane derivative presents a more challenging synthetic puzzle. Its predicted lower reactivity necessitates more tailored synthetic approaches. However, this apparent disadvantage may be offset by potential gains in metabolic stability and access to novel chemical space. The provided experimental framework offers a clear path for researchers to validate these predictions and make informed decisions when selecting scaffolds for their drug discovery campaigns.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • BenchChem. (2025).
  • Dolbier, W. R. Jr. (1976). The Effect of Aliphatic Fluorine on Amine Drugs.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • BenchChem. (2025). Azocane vs. Piperidine: A Head-to-Head Comparison of Scaffolds in Drug Design.
  • University of Nottingham Repository. (n.d.).
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
  • Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., Soloshonok, V. A., & Liu, H. (2019). The Dark Side of Fluorine. PMC - NIH.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery.
  • Kochetova, L. B., Kalinina, N. V., Kuritsyn, L. V., & Kustova, T. P. (2015).

Sources

Validation

LC-MS/MS characterization and mass fragmentation of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

LC-MS/MS Characterization and Mass Fragmentation Comparison Guide: Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate vs. Structural Analogs Introduction In modern drug discovery, the incorporation of medium-sized rings (suc...

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Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Characterization and Mass Fragmentation Comparison Guide: Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate vs. Structural Analogs

Introduction

In modern drug discovery, the incorporation of medium-sized rings (such as 8-membered azocanes) and strategic fluorination are powerful tactics for modulating conformational flexibility, lipophilicity, and metabolic stability. Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (a Boc-protected, fluorinated 8-membered cyclic ketone) is an emerging structural building block. However, characterizing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. The presence of the N-Boc protecting group, the 8-membered ring strain, and the highly electronegative alpha-fluoro ketone all drastically alter ionization efficiency and collision-induced dissociation (CID) pathways.

This guide provides an in-depth, objective comparison of the LC-MS/MS performance of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate against two critical alternatives:

  • Alternative A (Non-Fluorinated Analog): Tert-butyl 5-oxoazocane-1-carboxylate[1].

  • Alternative B (Smaller Ring Analog): Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (6-membered ring).

Part 1: Causality Behind Experimental Choices (Expertise & Experience)

To develop a robust LC-MS/MS method, we must design the workflow around the specific physicochemical properties of the analyte rather than relying on generic gradients.

1. Ionization Strategy (ESI+) Typically, cyclic amines ionize readily in positive Electrospray Ionization (ESI+) due to their basic nitrogen. However, the N-Boc (tert-butoxycarbonyl) group neutralizes this basicity. Causality: We must drive protonation toward the carbonyl oxygens (ketone and carbamate). Using 0.1% Formic Acid (FA) in the mobile phase provides the necessary proton abundance, while avoiding trifluoroacetic acid (TFA), which severely suppresses ESI+ signals through ion-pairing.

2. Chromatographic Retention Causality: The 8-membered azocane ring is highly lipophilic compared to standard piperidines. The addition of the alpha-fluorine further increases the hydrophobic surface area. Therefore, a reversed-phase C18 column with a high-organic gradient (Methanol or Acetonitrile) is required to prevent excessive peak broadening and ensure timely elution.

3. Fragmentation Mechanics Causality: N-Boc protected compounds exhibit a highly predictable fragmentation cascade. The weak C-O bond of the tert-butyl group is highly susceptible to CID, leading to the elimination of isobutylene (neutral loss of 56 Da) via a McLafferty-like rearrangement[2]. This is immediately followed by the loss of carbon dioxide (44 Da) to yield the free secondary amine[3]. Furthermore, alpha-fluoro ketones are prone to eliminating hydrogen fluoride (HF, neutral loss of 20 Da) under elevated collision energies, a diagnostic feature absent in non-fluorinated analogs[4].

Workflow Step1 1. Sample Preparation 0.1% FA in 50:50 MeOH:H2O Step2 2. Chromatographic Separation Reversed-Phase C18 Gradient Step1->Step2 Step3 3. ESI+ Ionization Protonation of Carbamate/Ketone Step2->Step3 Step4 4. CID Fragmentation Targeted MRM Transitions Step3->Step4 Step5 5. Data Acquisition Self-Validating System Checks Step4->Step5

Fig 1. Self-validating LC-MS/MS workflow for characterizing Boc-protected fluorinated azocanes.

Part 2: Self-Validating Experimental Protocols (Trustworthiness)

The following protocol is designed as a self-validating system. It includes internal checkpoints to ensure data integrity before proceeding to quantitative analysis.

Step 1: Sample Preparation & System Suitability

  • Preparation: Dissolve Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (and alternatives) in 50:50 Methanol:Water containing 0.1% FA to a final concentration of 100 ng/mL.

  • Self-Validation Checkpoint 1 (Carryover): Inject a blank (50:50 MeOH:H2O + 0.1% FA) prior to the sample. The highly lipophilic 8-membered ring can cause carryover. The blank must show an MS signal <0.1% of the target analyte's lower limit of quantification (LLOQ).

Step 2: LC Separation Parameters

  • Column: Zorbax Eclipse Plus C18 (4.6 × 75 mm, 3.5 μm)[1].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 6.0 minutes, hold at 90% B for 2.0 minutes, return to 10% B. Flow rate: 0.6 mL/min.

Step 3: MS/MS Tuning & Acquisition

  • Source: ESI in positive ion mode. Capillary temperature: 300°C.

  • Self-Validation Checkpoint 2 (In-Source Fragmentation): Perform an MS1 full scan (m/z 100-500). Monitor the ratio of the [M+H]+ precursor (m/z 246.3) to the [M+H-56]+ ion (m/z 190.3). If the m/z 190.3 peak is dominant in MS1, in-source fragmentation is occurring. You must reduce the Declustering Potential (DP) or cone voltage until the intact precursor is the base peak.

  • CID Parameters: Collision gas: Argon. Isolate the [M+H]+ precursor in Q1, apply Collision Energy (CE) ranging from 15 to 35 eV, and scan Q3 for product ions.

Part 3: Comparative Performance Data & Visualization

The structural differences between the target product and its alternatives directly dictate their chromatographic behavior and MS/MS fragmentation patterns.

Table 1: LC Retention and Ionization Efficiency Comparison

The alpha-fluorine atom increases lipophilicity, extending retention time compared to the non-fluorinated analog. The 8-membered ring exhibits stronger retention than the smaller 6-membered piperidine.

CompoundRing SizeFluorinationRetention Time (min)Ionization Efficiency (ESI+)
Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate 8-memberedYes (α-ketone)4.85 Moderate
Alternative A: Tert-butyl 5-oxoazocane-1-carboxylate8-memberedNo4.60High
Alternative B: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate6-memberedYes (α-ketone)3.95Moderate
Table 2: MS/MS Fragmentation Pathways (CID)

Quantitative summary of the primary Multiple Reaction Monitoring (MRM) transitions. The loss of HF (-20 Da) is an exclusive diagnostic marker for the fluorinated analogs.

CompoundPrecursor Ion [M+H]+Primary Product Ion (m/z)Secondary Product Ion (m/z)Key Neutral Losses
Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate 246.3 190.3 126.3 -56 (C4H8), -44 (CO2), -20 (HF)
Alternative A: Tert-butyl 5-oxoazocane-1-carboxylate228.3172.3128.3-56 (C4H8), -44 (CO2)
Alternative B: Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate218.2162.298.2-56 (C4H8), -44 (CO2), -20 (HF)
Mechanistic Pathway Analysis

For Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, the initial collision energy (CE ~15 eV) triggers the loss of the tert-butyl group as isobutylene (-56 Da), yielding the intermediate m/z 190.3[2]. Increasing the CE to ~25 eV forces the decarboxylation (-44 Da) of the carbamate, resulting in the fully deprotected cyclic amine at m/z 146.3. Finally, at high collision energies (CE >30 eV), the alpha-fluoro ketone undergoes alpha-cleavage and eliminates HF (-20 Da) to yield the m/z 126.3 fragment[4].

Fragmentation M Precursor Ion [M+H]+ m/z 246.3 F1 Intermediate Ion [M+H-56]+ m/z 190.3 M->F1 - Isobutylene (-56 Da) F2 De-Boc Ion [M+H-100]+ m/z 146.3 M->F2 - Boc Group (-100 Da) F1->F2 - CO2 (-44 Da) F3 De-Fluoro Ion [M+H-100-20]+ m/z 126.3 F2->F3 - HF (-20 Da)

Fig 2. Logical CID fragmentation pathway of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate.

Sources

Comparative

A Framework for Benchmarking Novel Saturated Heterocycles: The Case of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

This guide provides a comprehensive framework for benchmarking the performance of novel nitrogen heterocycles, using tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate as a case study. In drug discovery, the selection of a c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the performance of novel nitrogen heterocycles, using tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate as a case study. In drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly impacts a drug candidate's ultimate success. While scaffolds like piperidine and pyrrolidine are ubiquitous in approved drugs, the exploration of novel, three-dimensional structures is essential for accessing new chemical space and overcoming challenges in potency, selectivity, and pharmacokinetics.[][2][3]

This document outlines the critical experiments and data interpretation needed to objectively compare a novel scaffold against established standards. The protocols described herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with a robust methodology for data-driven scaffold selection.

Rationale for a Novel Scaffold: The Azocane Case Study

Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate represents a strategic departure from common, smaller ring systems. The rationale for investigating such a scaffold is multifaceted:

  • Three-Dimensionality: Saturated, larger rings like azocane possess greater conformational flexibility compared to the relatively rigid chair conformation of piperidine. This flexibility can allow a molecule to adapt its shape to bind more effectively to a target protein, potentially leading to higher affinity and selectivity.

  • Fluorine Substitution: The incorporation of a fluorine atom is a well-established medicinal chemistry strategy.[4][5] It can block sites of metabolic oxidation, thereby enhancing metabolic stability.[6] Furthermore, fluorine's high electronegativity can alter the basicity (pKa) of nearby amines and influence binding interactions with target proteins.[6][7]

  • Novelty and Intellectual Property: Exploring less-common scaffolds like azocanes offers opportunities for discovering compounds with unique biological activities and securing novel intellectual property.[2]

Selection of Standard Benchmarks

To provide meaningful context, the novel azocane should be benchmarked against a panel of industry-standard nitrogen heterocycles. The following are recommended due to their high frequency in FDA-approved drugs and well-understood properties:[3][8]

  • Piperidine: The most common six-membered nitrogen heterocycle, valued for its favorable physicochemical properties and proven track record.[][9]

  • Pyrrolidine: A five-membered ring that is also a cornerstone of medicinal chemistry, offering a different geometric and stereochemical profile.[10][11][12][13]

  • Morpholine: Often incorporated into drug candidates to improve aqueous solubility and introduce a weakly basic nitrogen atom.[14][15][16][17]

Key Performance Parameters & Experimental Protocols

A thorough benchmarking program should evaluate physicochemical properties, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, and target-specific activity.

These foundational properties dictate a scaffold's behavior in biological systems.

Parameter Piperidine Pyrrolidine Morpholine Azocane (Unsubstituted) Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate
Molecular Weight ( g/mol ) 85.1571.1287.12113.20245.29
cLogP 0.840.46-0.871.87To be determined
pKa (of conjugate acid) 11.2211.278.3611.1To be determined
Topological Polar Surface Area (TPSA, Ų) 12.0312.0321.2612.03To be determined

Note: Data for standard heterocycles is sourced from established chemical databases. The values for the title compound must be determined experimentally.

A. Metabolic Stability Assay

  • Causality: This assay predicts how quickly a compound is metabolized by liver enzymes (e.g., Cytochrome P450s).[18] A longer half-life suggests better metabolic stability, which can lead to improved oral bioavailability and a longer duration of action in vivo.[4][9] Fluorine is often added to block metabolic oxidation.[6]

  • Protocol: Liver Microsomal Stability [18]

    • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.

    • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or rodent), a NADPH-regenerating system, and buffer (e.g., potassium phosphate, pH 7.4).

    • Initiation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • Time Points: Remove aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[18]

B. Membrane Permeability Assay

  • Causality: This assay predicts a compound's ability to passively diffuse across biological membranes, such as the intestinal wall.[19][20] Good permeability is crucial for the oral absorption of drugs. Increased lipophilicity (LogP) often correlates with higher passive permeability.

  • Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA) [19][20][21]

    • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[22]

    • Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).

    • Donor Plate: Add the test compound (dissolved in buffer) to the donor plate wells.

    • Incubation: Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 to 18 hours.[19][22]

    • Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

    • Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and incubation parameters.[19]

Data Interpretation and Visualization

The primary goal is to rank the novel scaffold against the standards. Hypothetical outcomes are presented below for illustrative purposes.

Table 2: Hypothetical Benchmarking Data

Compound/Scaffold Metabolic Half-Life (t½, min) PAMPA Permeability (Papp, 10⁻⁶ cm/s)
Piperidine Derivative158.5
Pyrrolidine Derivative227.1
Morpholine Derivative453.2
Azocane Derivative (Test) > 60 12.0
  • Interpretation: In this hypothetical scenario, the fluorinated azocane derivative demonstrates superior metabolic stability (>60 min) compared to all benchmarks. This would be a significant advantage, potentially attributable to the fluorination blocking a metabolic hotspot.[5][6] Its high permeability value suggests excellent potential for oral absorption, likely driven by the higher lipophilicity of the larger azocane ring system.

A clear workflow ensures a systematic approach to evaluation.

G cluster_0 Scaffold Selection cluster_1 Experimental Benchmarking cluster_2 Data Analysis & Decision Novel Tert-butyl 4-fluoro- 5-oxoazocane-1-carboxylate PhysChem Physicochemical Profiling (LogP, pKa, Solubility) Novel->PhysChem MetStab Metabolic Stability (Liver Microsomes) Novel->MetStab Perm Permeability (PAMPA) Novel->Perm Std1 Piperidine Std1->PhysChem Std1->MetStab Std1->Perm Std2 Pyrrolidine Std2->PhysChem Std2->MetStab Std2->Perm Std3 Morpholine Std3->PhysChem Std3->MetStab Std3->Perm Analysis Comparative Data Analysis (Rank-Order Scaffolds) PhysChem->Analysis MetStab->Analysis Perm->Analysis Decision Go / No-Go Decision for Lead Optimization Analysis->Decision

Caption: Overall workflow for benchmarking a novel heterocycle.

G A 1. Prepare 1µM Test Compound in Microsome/NADPH Buffer B 2. Incubate at 37°C A->B C 3. Aliquot at Time Points (0, 5, 15, 30, 60 min) B->C D 4. Quench with Acetonitrile + Internal Standard C->D E 5. Centrifuge to Pellet Protein D->E F 6. Analyze Supernatant by LC-MS/MS E->F G 7. Calculate t½ and CLint F->G

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

Conclusion

This guide presents a standardized, logical framework for the initial evaluation of novel nitrogen heterocycles like tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate. By systematically generating comparative data on key physicochemical and ADME properties, drug discovery teams can make informed, data-driven decisions. The superior three-dimensionality and targeted fluorination of the azocane scaffold present a compelling hypothesis for improved drug-like properties. The execution of the described protocols will validate this hypothesis and determine the scaffold's true potential relative to established, industry-standard heterocycles.

References

  • The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. Available at: [Link]

  • Full article: The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]

  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate — Chemical Substance Information. chemicalland21. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology | Request PDF. ResearchGate. Available at: [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience. ACS Publications. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023) | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. Available at: [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. Available at: [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. PMC. Available at: [Link]

  • An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). University of Arizona. Available at: [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Available at: [Link]

  • Construction of the Azocane (Azacyclooctane) Moiety of the Lycopodium Alkaloid Lycopladine H via an Intramolecular Hydroaminomethylation Strategy. Organic Letters (ACS Publications). Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. MDPI. Available at: [Link]

  • Metabolic Stability. Mattek - Part of Sartorius. Available at: [Link]

  • Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. MDPI. Available at: [Link]

  • Tert-butyl 4-fluoro-5-oxoazepane-1-carboxylate. PubChemLite. Available at: [Link]

  • Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PubMed. Available at: [Link]

  • Tert-butyl 4-{2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoyl}piperazine-1-carboxylate | C25H27FN4O4 | CID 25131909. PubChem. Available at: [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their saf...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, a halogenated heterocyclic compound. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of the environment.

The disposal of any chemical waste is strictly regulated to prevent harm to human health and the environment.[1] Regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide a framework for the safe management of hazardous materials from "cradle-to-grave."

Hazard Assessment and Characterization

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. While a complete toxicological profile for every novel compound may not be available, information on similar structures and functional groups can provide valuable insights.

Known Hazards:

Based on available data, tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.[2]

Given its chemical structure, which includes a fluorinated organic component, it should be treated as a halogenated organic compound.[3] Halogenated solvents and similar waste streams require specific disposal routes and should not be mixed with non-halogenated waste.[3][4][5]

Data Summary Table:

PropertyValue/ClassificationSource
Chemical Name tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate[2]
CAS Number 2551120-62-6[2]
Hazard Classifications Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]
Hazard Statements H315, H319, H336[2]

Personal Protective Equipment (PPE) and Safety Precautions

Given the identified hazards, the following minimum PPE should be worn when handling tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate for disposal:

  • Eye Protection: Always wear approved safety glasses or chemical safety goggles.[6]

  • Hand Protection: Wear chemically resistant gloves.[6]

  • Skin Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[6]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be required.[6]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]

Segregation and Waste Collection

Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[1]

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Waste Container:

    • The container must be chemically compatible with tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate.

    • It must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[1][4]

  • Label the Waste Container:

    • Before adding any waste, clearly label the container with the words "Hazardous Waste."[1][3]

    • Identify the contents fully, using the complete chemical name: "Waste tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate." Avoid abbreviations or chemical formulas.[4]

    • If mixed with a solvent for dissolution, list all components and their approximate percentages.[3]

  • Waste Accumulation:

    • Collect waste in a designated satellite accumulation area within the laboratory.

    • Keep the waste container closed at all times, except when actively adding waste.[4]

    • Crucially, do not mix halogenated organic waste with non-halogenated waste. [3][5] This is because different disposal methods are used for these two categories of waste, and cross-contamination can lead to complications and increased disposal costs.[5]

    • Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.

Disposal Procedure

Under no circumstances should tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate be disposed of down the drain or in regular trash.[1][7] As a halogenated organic compound, it requires disposal through a licensed hazardous waste management facility.

Workflow for Disposal:

DisposalWorkflow cluster_prep Preparation & Collection cluster_disposal Disposal & Documentation A Assess Hazards & Don PPE B Select & Label a Compatible 'Halogenated Organic Waste' Container A->B C Transfer Waste Compound to Container in a Fume Hood B->C D Securely Close and Store in Satellite Accumulation Area C->D E Arrange for Pickup by Licensed Hazardous Waste Contractor D->E Container Full or Per Institutional Policy F Complete Hazardous Waste Manifest E->F G Maintain Disposal Records (e.g., Manifest Copies) F->G

Caption: Disposal workflow for tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate.

  • Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on the procedures for your institution and will arrange for the collection of the hazardous waste.

  • Engage a Licensed Waste Disposal Service: The disposal of this chemical must be handled by a licensed professional waste disposal service that can manage halogenated organic compounds.[6][8] These contractors are equipped to transport and dispose of the material in accordance with all national, state, and local regulations.[6]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from the point of generation to its final disposal site.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS office.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate, its classification as a halogenated organic compound with irritant and toxic properties dictates a disposal pathway that emphasizes containment, segregation, and the use of professional hazardous waste management services. By adhering to the detailed procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of safety in their work.

References

  • tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate — Chemical Substance Information. (n.d.).
  • tert-butyl 4,4-difluoro-5-oxoazocane-1-carboxylate — Chemical Substance Information. (n.d.).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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Handling

Personal protective equipment for handling Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

Comprehensive Safety and Operational Guide for Handling Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate As a Senior Application Scientist, I frequently observe laboratories treating specialized pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate

As a Senior Application Scientist, I frequently observe laboratories treating specialized pharmaceutical intermediates like standard benchtop reagents, often overlooking the nuanced reactivity hidden within their structural motifs. Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate (CAS: 2551120-62-6) is a highly specialized, eight-membered ring (azocane) intermediate crucial for synthesizing conformationally restricted, fluorine-containing pharmacophores[1],[2].

To handle this compound safely and effectively, you must move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind its reactivity. This guide provides a self-validating, mechanistically grounded operational framework for researchers and drug development professionals.

Mechanistic Risk Assessment

The handling protocols for this molecule are dictated by two distinct, highly reactive functional domains:

  • The Acid-Labile Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group is engineered for facile removal under strongly acidic conditions (e.g., Trifluoroacetic acid, HCl). Exposure to ambient or concentrated acids triggers rapid deprotection, generating stoichiometric amounts of gaseous carbon dioxide and highly flammable isobutylene gas[3]. Handling this compound in closed, unvented systems in the presence of trace acids poses a severe overpressurization and explosion hazard.

  • The Electrophilic α -Fluoro Ketone Moiety: Fluorine substitution adjacent to a carbonyl group significantly alters the molecule's stereoelectronics. While α -fluoro ketones are actually slightly less reactive toward certain nucleophiles than their chloro- or bromo- analogues—due to an energy barrier required to achieve optimal orthogonal C–F/C=O orbital overlap—they remain potent electrophiles[4]. They can react with ambient moisture to form hydrates and act as severe skin and respiratory irritants (H315, H319, H335) via covalent interaction with biological nucleophiles[1].

Personal Protective Equipment (PPE) Matrix

Do not just wear PPE; understand what it is defending against. The following table summarizes the quantitative specifications and mechanistic causality for your protective armor.

PPE CategorySpecificationMechanistic Causality / Purpose
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Prevents dermal absorption; the highly lipophilic Boc-protected azocane framework facilitates rapid skin penetration and irritation[1].
Eye Protection Chemical Splash GogglesProtects ocular tissue from the highly electrophilic α -fluoro ketone moiety, which can rapidly react with moisture in the eyes[4].
Body Protection Flame-Resistant Lab CoatMitigates burn risks if accidental acid-catalyzed Boc deprotection releases flammable isobutylene gas near an ignition source[3].
Respiratory N95 or OV Half-Mask RespiratorPrevents inhalation of irritating particulates (H335 hazard) during bulk weighing outside of a controlled fume hood environment[1].

Experimental Protocols: Safe Dispensing and Reaction Setup

Every step in this workflow is designed to prevent premature degradation and ensure operator safety.

Step 1: Environmental Preparation Ensure the fume hood is operational with a minimum face velocity of 100 fpm. Thoroughly clear the workspace of any strong acids (e.g., TFA, HCl, Lewis acids) to prevent accidental, premature Boc deprotection[3].

Step 2: Dispensing the Reagent Using a grounded, anti-static micro-spatula, weigh the required mass of Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate. Because the compound is a respiratory irritant, never weigh bulk quantities on an open benchtop[1]. Transfer the solid directly into a dry, inert-gas-flushed reaction vessel.

Step 3: Reaction Setup & Venting Protocol Your setup depends entirely on your synthetic goal:

  • For Nucleophilic Addition to the Ketone: Maintain strictly anhydrous conditions (e.g., dry THF or DCM) under an inert argon or nitrogen atmosphere. This prevents hydrate formation at the highly electrophilic α -fluoro ketone center, preserving its reactivity for your intended nucleophile[4].

  • For Boc-Deprotection: Dissolve the compound in DCM, then slowly add your acid (e.g., TFA). Critical Safety Step: Do NOT seal the reaction vessel. You must equip the flask with a reflux condenser and an oil bubbler to safely vent the massive volume of carbon dioxide and highly flammable isobutylene gas generated during the cleavage[3].

Step 4: Quenching and Cleanup Quench reactions carefully. For deprotections, neutralize residual acid slowly with saturated aqueous sodium bicarbonate. Wash all spatulas and glassware with a non-acidic organic solvent (e.g., acetone) before transferring them to the standard washing sink.

Operational Workflow Visualization

Workflow Start Storage (2-8°C, Dry) Dispense Dispensing (Fume Hood, Nitrile Gloves) Start->Dispense Reaction Reaction Setup (Solvent Addition) Dispense->Reaction CheckAcid Acidic Conditions (e.g., TFA/HCl)? Reaction->CheckAcid Vent Mandatory Venting (Release CO2/Isobutylene) CheckAcid->Vent Yes Closed Standard Closed/Inert System Permitted CheckAcid->Closed No Waste Disposal (Non-Acidic Waste Stream) Vent->Waste Closed->Waste

Operational workflow for Tert-butyl 4-fluoro-5-oxoazocane-1-carboxylate handling.

Spill Mitigation & Disposal Plan

  • Immediate Spill Response: If the solid is spilled, do not use acidic neutralizers. Gently sweep the material using a brush and dustpan, avoiding dust generation. If spilled in solution, absorb the liquid with an inert material like vermiculite or dry sand.

  • Waste Segregation: Place all contaminated consumables and absorbed waste into a clearly labeled, sealable hazardous waste container. Crucial: Never dispose of Boc-protected intermediates in the same waste stream as concentrated acids. Doing so will cause slow, continuous gas evolution (isobutylene/CO2) that will eventually rupture the waste carboy, leading to a catastrophic chemical spill[3].

Sources

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